molecular formula C31H53N5O11 B13843705 Alpha Dipeptide

Alpha Dipeptide

Cat. No.: B13843705
M. Wt: 671.8 g/mol
InChI Key: ZDIKERNQOVRGTB-LEWJYISDSA-N
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Description

Historical Context of Dipeptide Research

The scientific journey into the world of peptides began in the early 20th century, closely tied to the initial efforts to understand the structure of proteins. numberanalytics.com The pioneering work of German chemist Emil Fischer was instrumental; he was the first to synthesize dipeptides, a crucial step that helped to elucidate the nature of the peptide bond and the polymeric structure of proteins. numberanalytics.com

Cyclic dipeptides, also known as diketopiperazines (DKPs), were discovered even earlier, in 1880, and were also studied by Fischer. nih.gov For a considerable period, these molecules were largely dismissed by the scientific community as mere artifacts or products of protein degradation. nih.gov A significant milestone in understanding peptide structure came nearly half a century ago from G.N. Ramachandran, who used a simple dipeptide model (specifically N-acetyl-alanyl-N'-methylamide) to analyze the conformational possibilities of a polypeptide chain. pnas.org This work led to the creation of the now-famous Ramachandran plot, a fundamental tool in structural biology that maps the sterically allowed torsion angles (φ and ψ) for amino acid residues in a protein. pnas.org The first crystal structure of a cyclic dipeptide was successfully reported in 1938, providing concrete evidence of their defined three-dimensional shapes. nih.gov

Evolution of Alpha Dipeptide Study Paradigms

The perception and study of alpha dipeptides have undergone a significant evolution. Initially, they were viewed through a narrow lens as the simplest building blocks of proteins. numberanalytics.com The prevailing paradigm for many years considered them to be biologically inert intermediates or, in the case of cyclic dipeptides, insignificant degradation byproducts. nih.gov

A major paradigm shift occurred as researchers began to discover that many dipeptides possess distinct biological activities that are not found in their constituent amino acids. mdpi.com This realization transformed them from passive components into active biomolecules worthy of study in their own right. The work of Ramachandran also established a new paradigm, positioning the dipeptide as a critical model system for understanding the fundamental principles of protein folding and conformation. pnas.org

In recent decades, research has shifted again towards functional applications. One modern paradigm involves the concept of "functional mimicry," where alpha dipeptides are modified—for instance, by incorporating β-amino acids to create α/β-peptides—to replicate the function of larger bioactive peptides while offering enhanced stability against enzymatic degradation. nih.gov Another innovative approach is "drug-based peptide design" (DBPD), a strategy that involves constructing dipeptides that are structurally analogous to known non-peptide drugs to create novel therapeutic agents. nih.govmdpi.com Most recently, the advent of large-scale genomics and proteomics has ushered in a new era of study, where the distribution and frequency of dipeptide sequences across entire proteomes are analyzed to trace the evolutionary origins of the genetic code and protein structure. researchgate.netpreprints.org

Significance of Alpha Dipeptides in Biomolecular Research

The importance of alpha dipeptides in biomolecular research is multifaceted, extending far beyond their role as protein constituents. Their significance can be summarized in several key areas:

Fundamental Structural Units: They remain the quintessential building blocks for proteins, and understanding their properties is essential for biochemistry. numberanalytics.com

Models for Protein Folding: The dipeptide unit is an invaluable and simplified model for studying the conformational dynamics, intramolecular forces, and solvent interactions that govern the folding of complex proteins. pnas.orgtaylorandfrancis.com

Bioactive Molecules: Many dipeptides exhibit specific and potent biological activities. mdpi.com They can function as neurotransmitters, antioxidants, and signaling molecules. Cyclic dipeptides, in particular, are recognized as "privileged scaffolds" in medicinal chemistry due to their rigid, stable structures that can be decorated with various functional groups to create targeted drugs. nih.gov

Therapeutic Development: Their low molecular weight, potential for oral availability, and ability to be transported across biological barriers make them attractive candidates for drug development. nih.govresearchgate.net Researchers are actively designing dipeptide-based drugs for a range of conditions. researchgate.net

Prebiotic Chemistry: In the study of the origins of life, the formation of dipeptides from simple amino acids under simulated prebiotic conditions (such as those involving solar flares or volcanic activity) is a critical area of investigation to understand how life's first polymers may have formed. cambridge.orgacs.org

Scope and Objectives of Current this compound Research

Contemporary research on alpha dipeptides is vibrant and expansive, with several key objectives driving the field forward. The primary goals include the development of novel synthesis methodologies, the exploration of new therapeutic applications, and the use of dipeptides as tools to probe fundamental biological questions.

One major focus is the creation of more efficient and environmentally friendly synthesis techniques. While traditional chemical synthesis is effective, it often requires multiple protection and deprotection steps, leading to waste. researchgate.net Current research is aimed at refining enzymatic synthesis, nonribosomal peptide synthetase-based methods, and fermentative processes to produce dipeptides sustainably. mdpi.comresearchgate.net This includes exploring unconventional strategies like inverse N→C directional synthesis. orgsyn.org

In the therapeutic arena, the objective is to design and identify dipeptides with specific physiological functions. This includes searching for novel dipeptides with applications as antihypertensives, neuroprotective agents, and antiallergic compounds. researchgate.netmdpi.com A significant amount of research is dedicated to creating dipeptide-based ligands for specific biological targets, such as the translocator protein (TSPO) for the development of anxiolytic drugs. mdpi.com

Furthermore, alpha dipeptides continue to be central to basic research. Scientists are using them to build novel biomaterials, such as self-assembling hydrogels. nih.govarabjchem.org In evolutionary biology, a key objective is to use large-scale analysis of dipeptide sequences in modern organisms to reconstruct the history of the genetic code and the emergence of primordial proteins. preprints.org

Interactive Data Table: Examples of Biologically Active Dipeptides This table summarizes some well-known alpha dipeptides and their recognized biological functions, illustrating the diverse roles these simple molecules play.

DipeptideConstituent Amino AcidsNoted Biological Activity/ApplicationReference(s)
Aspartame L-Aspartic Acid, L-PhenylalanineArtificial sweetener mdpi.com, researchgate.net
Carnosine β-Alanine, L-HistidineAntioxidant, pH buffer in muscle tissue mdpi.com
Ala-Gln L-Alanine, L-GlutamineNutritional supplement, stable source of glutamine mdpi.com, researchgate.net
Gly-Tyr Glycine (B1666218), L-TyrosineCan be degraded to individual amino acids for nutrition mdpi.com
His-Glu L-Histidine, L-Glutamic AcidInvestigated for antiallergic effects by inhibiting degranulation mdpi.com

Interactive Data Table: Modern Research Focus on Alpha Dipeptides This table highlights key areas of current research, the primary objectives, and representative examples from recent studies.

Research AreaPrimary ObjectiveExample Study FocusReference(s)
Therapeutics Design of novel drugs with high specificity and low toxicity.Development of dipeptide ligands (e.g., GD-102) for the TSPO receptor as potential anxiolytics. mdpi.com
Sustainable Synthesis Develop green and cost-effective production methods.Use of enzymes like α-amino acid ester acyltransferase for biosynthesis. mdpi.com
Prebiotic Chemistry Understand the abiotic formation of peptides on early Earth.Studying the formation of Ala-Ala dipeptide induced by simulated solar flare irradiance. cambridge.org
Evolutionary Biology Trace the origin and evolution of the genetic code.Analyzing dipeptide chronologies in proteomes to link protein structure to the operational RNA code. preprints.org
Biomaterials Create new functional materials from biological building blocks.Investigating the self-assembly of thyminyl dipeptides to form supramolecular networks. arabjchem.org

Properties

Molecular Formula

C31H53N5O11

Molecular Weight

671.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C31H53N5O11/c1-29(2,3)44-26(41)32-18-12-10-14-20(35-28(43)46-31(7,8)9)24(39)34-21(25(40)47-36-22(37)16-17-23(36)38)15-11-13-19-33-27(42)45-30(4,5)6/h20-21H,10-19H2,1-9H3,(H,32,41)(H,33,42)(H,34,39)(H,35,43)/t20-,21+/m0/s1

InChI Key

ZDIKERNQOVRGTB-LEWJYISDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@H](CCCCNC(=O)OC(C)(C)C)C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthetic and Biosynthetic Methodologies of Alpha Dipeptides

Synthetic Approaches to Alpha-Dipeptides

Chemical synthesis provides a robust and versatile platform for the creation of a wide array of alpha-dipeptides. These methods allow for the incorporation of non-natural amino acids and precise control over the peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Alpha-Dipeptides

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are made, offering a streamlined process for creating peptide chains. masterorganicchemistry.combachem.com In this method, the C-terminus of an amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. masterorganicchemistry.combachem.com Each cycle of amino acid addition involves the deprotection of the Nα-protecting group, washing steps to remove excess reagents and byproducts, and the coupling of the next protected amino acid. bachem.com This technique simplifies purification, as the growing peptide remains attached to the solid support throughout the synthesis. bachem.com

The two most common protecting group strategies in SPPS are the Boc/Bzl and Fmoc/tBu methods. masterorganicchemistry.com The Fmoc/tBu strategy has gained popularity due to its milder deprotection conditions, using a base like piperidine, and the use of trifluoroacetic acid (TFA) for the final cleavage from the resin, which is easier to handle than the hydrofluoric acid (HF) used in the Boc/Bzl strategy. masterorganicchemistry.com

SPPS has been successfully adapted for the synthesis of specific dipeptides. For instance, the dipeptide Histidine-β-Alanine has been synthesized using trityl chloride resin as the solid support with N-9-fluorenylmethyloxycarbonyl-N-trityl-L-histidine and tert-butyloxycarbonyl-β-alanine-OH as the amino acid derivatives. scielo.br Furthermore, SPPS has been utilized to create depsipeptides, which contain ester bonds in their backbone, by incorporating protected α-hydroxy acids onto a resin. rsc.org

Resin TypeProtecting Group StrategyKey FeaturesApplication Example
Trityl Chloride ResinFmoc/BocAllows for mild cleavage conditions. scielo.brSynthesis of Histidine-β-Alanine. scielo.br
Wang ResinBocUsed for coupling α-hydroxy acids. rsc.orgSynthesis of depsipeptides. rsc.org
Rink Amide PS-ResinFmoc/tBuStandard resin for Fmoc-based SPPS. csic.esSynthesis of a C-terminal hGH-derived peptide. csic.es

Solution-Phase Synthesis Strategies

Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), was the standard method before the advent of SPPS. masterorganicchemistry.com This approach involves carrying out the reaction in a homogenous solvent system. While it can be more labor-intensive due to the need for purification after each step, it remains a valuable technique, particularly for large-scale synthesis of short peptides. masterorganicchemistry.comresearchgate.net

A typical solution-phase synthesis of a dipeptide involves several key steps: the protection of the amino group of one amino acid and the carboxyl group of the other, activation of the free carboxyl group, formation of the peptide bond, and finally, the removal of the protecting groups. researchgate.netmdpi.com Various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and titanium tetrachloride (TiCl4), are used to facilitate the formation of the amide bond. masterorganicchemistry.commdpi.com Microwave-assisted protocols have been developed to accelerate these reactions, leading to high yields in shorter timeframes. mdpi.com For example, the use of TiCl4 as a condensing agent in pyridine (B92270) with microwave irradiation has been shown to be an efficient method for synthesizing N-protected dipeptides. mdpi.com

Coupling AgentSolventKey Features
Titanium Tetrachloride (TiCl4)PyridineEfficient for N-protected dipeptides under microwave irradiation. mdpi.com
DIC/HONBDMFRapid microwave-assisted protocol with no racemization. mdpi.com
TBTU/HOBt/DIEAWaterFirst solution-phase synthesis in neat water under microwave irradiation. mdpi.com

Emerging Synthetic Routes for Alpha Dipeptide Analogues

Recent advancements in synthetic organic chemistry have led to the development of novel methods for creating this compound analogues, often incorporating unique structural features. These emerging routes offer advantages in terms of efficiency, novelty, and the ability to access complex molecular architectures.

Photolytic methods utilize light energy to drive chemical reactions, offering a mild and often highly specific route for bond formation. In the context of dipeptide synthesis, photocatalysis has been exploited to generate reactive intermediates that can then couple to form the desired peptide linkage. One such approach involves the photolytic coupling of chromium-aminocarbene complexes to create dipeptides. researchgate.net

Another innovative strategy is the photocatalyzed Giese reaction, which has been successfully used to synthesize α-C-glycosyl alanine (B10760859) analogues. nih.gov This method generates a C-glycosyl radical via photocatalysis, which then reacts with dehydroalanine (B155165) derivatives. nih.gov Researchers have developed two distinct protocols, one employing a copper(I) complex that facilitates a rapid reaction, and another using a ruthenium(II) complex for substrates that might inhibit the copper catalyst. nih.gov This dual-catalyst system provides a versatile route to a library of valuable α-C-glycosyl alanines, which are important building blocks for creating modified peptides. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, including peptide synthesis. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.comrsc.org

A novel method for solution-phase peptide synthesis combines the use of titanium tetrachloride (TiCl₄) as a condensing agent with microwave heating. mdpi.com This technique has proven effective for creating dipeptide systems with various N-terminal protecting groups, such as Fmoc, Boc, and Z. mdpi.com Optimization studies have shown that at a microwave power of 250 W, dipeptide formation can be achieved in as little as 20 minutes with high yields (up to 90%). mdpi.com

Microwave assistance has also been applied to the synthesis of peptidomimetics. For instance, an environmentally friendly, solution-phase synthesis of trans-δ-aminopent-3-enoic acid (trans-δ-Apa) and its dipeptide derivatives utilizes low power and short coupling times under microwave irradiation. rsc.org This approach is scalable and has been demonstrated on a gram scale. rsc.org Furthermore, microwave irradiation is a key step in the synthesis of diketopiperazines (DKPs), which are cyclic dipeptides. The cyclization of Nα-Boc-dipeptidyl esters in water under microwave heating is a rapid and efficient method for producing these structures. mdpi.com

Method Reagents/Conditions Key Findings Reference(s)
TiCl₄-assisted couplingTiCl₄, Microwave (250 W)Rapid synthesis (20-40 min), high yields (65-90%). Compatible with Fmoc, Boc, and Z protecting groups. mdpi.com
Peptidomimetic SynthesisHBTU/HOBt/DIEA, MicrowaveEfficient synthesis of non-proteogenic delta-amino acids and peptides. Reduced reaction times. rsc.org
Diketopiperazine (DKP) SynthesisNα-Boc-dipeptidyl esters, Water, MicrowaveRapid and highly efficient cyclization to form cis-DKPs. mdpi.com

Conventional chemical peptide synthesis proceeds in the C→N direction. orgsyn.orgnih.gov However, ribosomal protein synthesis in nature occurs in the opposite, N→C direction. orgsyn.org Mimicking this natural strategy in the lab, known as "inverse" or N→C direction synthesis, has been a long-standing challenge, primarily due to the high risk of racemization at the C-terminal amino acid stereocenter. orgsyn.orgnih.gov

Recent breakthroughs have provided new methods to address this challenge. One innovative approach avoids the traditional activation of the carboxylic acid group and instead uses activated α-aminoesters. orgsyn.orgresearchgate.net These activated intermediates, such as N-acyl imidazoles formed from the reaction of α-aminoesters with N,N'-carbonyldiimidazole (CDI), can react with a free amino acid under mild conditions. orgsyn.orgresearchgate.net The addition of catalytic amounts of copper(II) bromide (CuBr₂) and 1-hydroxybenzotriazole (B26582) (HOBt) can have a synergistic effect, improving yields. orgsyn.org This method has been successfully applied to the synthesis of dipeptides and even a model tetrapeptide in the challenging N→C direction without detectable racemization, even with sensitive amino acids like cysteine. orgsyn.orgresearchgate.net This strategy offers a more atom-economical alternative to traditional methods and paves the way for iterative peptide synthesis in the "natural" direction. orgsyn.orgnih.gov

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for creating novel molecules with enhanced properties, such as resistance to proteolytic degradation. mdpi.com Several methods have been developed to synthesize dipeptides and larger peptides containing these modified building blocks.

One strategy involves the use of proteases, which are enzymes that normally break peptide bonds, as ligases to form them. For example, the cysteine protease papain has been used to generate a tripeptide containing the non-canonical amino acid α-aminoisobutyric acid. mdpi.com Chemoenzymatic approaches also provide a powerful route; for instance, a promiscuous transaminase has been identified that can convert a range of diketoacids into the corresponding α-amino acids, which can then be incorporated into peptides. researchgate.net

Ribosomally-mediated synthesis has also been adapted to handle ncAAs. Modified ribosomes have been engineered that can incorporate various modified amino acids, including D-amino acids, β-amino acids, and even dipeptides themselves, into growing polypeptide chains. nih.gov This is often achieved using a suppressor tRNA that has been chemically acylated with the desired non-canonical dipeptide. nih.gov This technique has been used to incorporate a dipeptide consisting of two identical non-proteinogenic amino acids into a protein. nih.gov

Non-Canonical Building Block Synthetic Strategy Key Features Reference(s)
α-aminoisobutyric acidEnzymatic Ligation (Papain)Repurposing proteases to form peptide bonds with ncAAs. mdpi.com
Azacyclic ncAAsChemoenzymatic SynthesisOne-pot synthesis using a promiscuous transaminase. researchgate.net
D-amino acids, β-amino acidsModified RibosomesUse of engineered ribosomes and suppressor tRNAs acylated with the ncAA. nih.gov
Dipeptides (non-proteinogenic)Modified RibosomesIncorporation of a full dipeptide unit from an acylated suppressor tRNA. nih.gov
N→C Direction Synthesis Methodologies

Biosynthetic Pathways and Mechanisms of this compound Formation

In nature, the formation of alpha dipeptides is a highly regulated process, often integrated within the larger context of protein and natural product biosynthesis.

While ribosomes are primarily known for synthesizing long protein chains, they are also the starting point for the production of certain smaller peptides, including dipeptides. This typically occurs through an indirect route where the ribosome first synthesizes a larger precursor peptide, or proprotein. nih.govcore.ac.uk This proprotein contains the dipeptide sequence embedded within it, flanked by other amino acid residues. core.ac.uk

Following ribosomal synthesis, the proprotein undergoes post-translational modification, a key step of which is enzymatic cleavage. nih.gov Specific proteases recognize and cut the proprotein at defined sites to release the final, active peptide. nih.govcore.ac.uk For example, the biosynthesis of toxic cyclic peptides like amanitins (B175416) and phallotoxins in Amanita mushrooms involves the ribosomal synthesis of a 34-35 amino acid proprotein. core.ac.uk This precursor is then processed by a specific prolyl oligopeptidase (POP), a type of serine protease, which cleaves the proprotein at proline residues flanking the toxin sequence to release the linear peptide, which then cyclizes. core.ac.uk This mechanism of producing a larger precursor followed by enzymatic trimming is a common strategy in the biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov

Non-Ribosomal Peptide Synthetase (NRPS) Systems and this compound Biogenesis

Non-ribosomal peptide synthetases (NRPSs) are large, modular mega-enzymes found in bacteria and fungi that synthesize a wide array of peptides, including alpha dipeptides, without the use of ribosomes. nih.govuzh.ch These enzymatic assembly lines are responsible for producing many clinically important natural products, such as the antibiotic penicillin and the immunosuppressant cyclosporin. nih.govnih.gov The modular architecture of NRPSs allows for the incorporation of both proteinogenic and a vast number of non-proteinogenic amino acids, contributing to the immense structural diversity of their products. tandfonline.commdpi.com

The synthesis of a peptide by an NRPS is a coordinated process involving repeating modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. mdpi.comresearchgate.net A minimal NRPS module consists of three core catalytic domains:

Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid substrate. researchgate.netoup.com It uses ATP to convert the amino acid into an aminoacyl-adenylate intermediate, releasing pyrophosphate. nih.gov The A-domain acts as the "gatekeeper" of the module, determining which building block is incorporated. researchgate.netoup.com

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): This domain covalently binds the activated amino acid. igem.org A phosphopantetheine (PPant) cofactor, attached to a conserved serine residue of the T-domain by a phosphopantetheinyltransferase (PPTase), captures the activated aminoacyl group from the A-domain via a thioester bond, releasing AMP. researchgate.netoup.comigem.org

Condensation (C) domain: This domain catalyzes the formation of the peptide bond. nih.govoup.com It facilitates the nucleophilic attack of the α-amino group of the downstream aminoacyl-T-domain (the acceptor) onto the thioester carbonyl of the upstream peptidyl-T-domain (the donor), thus elongating the peptide chain. nih.govoup.com

For the synthesis of a dipeptide, a dimodular NRPS is typically required. The process begins with the A-domain of the first module activating the first amino acid and its subsequent tethering to the corresponding T-domain. Simultaneously, the second module's A-domain activates the second amino acid, which is then loaded onto its own T-domain. The C-domain located in the second module then catalyzes the formation of a peptide bond between the two amino acids.

A crucial feature of NRPS systems is their ability to introduce stereochemical diversity. Many NRPS modules contain an epimerization (E) domain , which can convert an L-amino acid tethered to the T-domain into its D-amino acid counterpart. nih.gov This allows for the synthesis of dipeptides containing D-amino acids, which are common in many bioactive non-ribosomal peptides. For instance, the ACV synthetase, an NRPS involved in penicillin biosynthesis, contains an E-domain in its final module that epimerizes L-valine to D-valine in the resulting L-α-aminoadipyl-L-cysteinyl-D-valine (ACV) tripeptide. nih.gov

The final step in the synthesis is the release of the completed peptide from the NRPS. This is typically catalyzed by a thioesterase (TE) domain , which is often located at the C-terminus of the final module. researchgate.netnih.gov The TE domain can release the peptide through hydrolysis, resulting in a linear peptide, or through intramolecular cyclization, forming a cyclic peptide. oup.comnih.gov For example, the biosynthesis of the cyclic dipeptide (diketopiperazine) d-Phe-l-Pro is achieved through the spontaneous intramolecular cyclization of the dipeptidyl intermediate formed by the first two modules of the gramicidin (B1672133) S synthetase, GrsA and GrsB1. frontiersin.org

One well-studied example of NRPS-mediated dipeptide synthesis is the formation of brevianamide (B1173143) F (cyclo-L-Trp-L-Pro), a precursor to fumitremorgin-type alkaloids in Aspergillus fumigatus. This reaction is catalyzed by the NRPS FtmA. uniprot.org

ATP-Grasp Enzyme-Mediated Synthesis Pathways

An alternative to ribosomal and NRPS-mediated peptide synthesis is the pathway involving ATP-Grasp enzymes. mdpi.com This superfamily of enzymes, also known as ATP-dependent carboxylate-amine ligases, is widespread in nature and participates in various metabolic processes, including the synthesis of alpha dipeptides. researchgate.netnih.govsci-hub.se The name "ATP-Grasp" comes from the characteristic fold of these enzymes, which consists of two α+β domains that "grasp" an ATP molecule between them. mdpi.comexpasy.org

The catalytic mechanism of ATP-Grasp enzymes involves two main steps and is distinct from that of NRPSs. tandfonline.comtandfonline.com

First, the enzyme activates a carboxylate substrate (the first amino acid) by catalyzing the transfer of the γ-phosphate from an ATP molecule to the carboxyl group. tandfonline.comresearchgate.nettandfonline.com This creates a highly reactive acylphosphate intermediate.

Second, the amino group of the second substrate (the second amino acid) performs a nucleophilic attack on the carbonyl carbon of the acylphosphate intermediate. tandfonline.comtandfonline.com This results in the formation of a peptide (amide) bond and the release of inorganic phosphate (B84403). expasy.orgtandfonline.comebi.ac.uk

A specific subgroup of the ATP-Grasp superfamily, known as L-amino acid ligases (Lals), specializes in catalyzing the formation of dipeptides from two unprotected L-amino acids in an ATP-dependent manner. mdpi.comsci-hub.se Several Lals have been identified and characterized, each with unique substrate specificities. sci-hub.se

EnzymeSource OrganismDipeptide(s) Synthesized (Examples)
BacD (YwfE) Bacillus subtilisBacilysin (L-Ala-L-anticapsin), Ala-Gln sci-hub.se
RSp1486a Ralstonia solanacearumBroad substrate profile, similar to BacD but with different specificities sci-hub.se
RizA Bacillus subtilisPrimarily synthesizes Arg-Xaa dipeptides sci-hub.se
TabS Pseudomonas syringaeSynthesizes various dipeptides, such as histidyl-threonine researchgate.net
Carnosine Synthase VariousCarnosine (β-Ala-His), Anserine (B1665513), Homocarnosine, β-Ala-Lys mdpi.com

For instance, BacD from Bacillus subtilis is responsible for synthesizing the antifungal dipeptide bacilysin. sci-hub.se It generally prefers non-bulky, neutral amino acids like alanine at the N-terminus and bulkier neutral amino acids like leucine (B10760876) or methionine at the C-terminus. sci-hub.se In contrast, RizA from the same organism predominantly produces dipeptides with arginine at the N-terminus. sci-hub.se Carnosine synthase is another example of an ATP-grasp ligase that, despite its name, shows catalytic promiscuity and can synthesize various dipeptides beyond carnosine, such as β-Ala-Lys. mdpi.com

This pathway is also crucial in primary metabolism, such as in the synthesis of peptidoglycan intermediates for bacterial cell walls. tandfonline.com Here, a series of ATP-Grasp enzymes (MurC, MurD, MurE, and MurF) sequentially add amino acids, including the dipeptide D-Ala-D-Ala, to build the pentapeptide chain. tandfonline.com The D-Ala-D-Ala dipeptide itself is synthesized by the D-alanine-D-alanine ligase (Ddl), a well-characterized ATP-Grasp enzyme. mdpi.comexpasy.org

Regulation of this compound Biosynthesis in Biological Systems (e.g., in microorganisms)

The biosynthesis of alpha dipeptides, whether through NRPS systems or ATP-Grasp enzymes, is a tightly regulated process in microorganisms. This control ensures that these often specialized metabolites are produced only when needed, conserving cellular energy and resources. galaxy.ainumberanalytics.com Regulation can occur at multiple levels, from the transcription of biosynthetic genes to the activity of the enzymes themselves.

Transcriptional Regulation: The genes encoding NRPSs and ATP-Grasp enzymes are frequently organized in biosynthetic gene clusters (BGCs). nih.govnih.gov The expression of these clusters is often controlled by specific transcriptional regulators.

Cluster-Specific Regulators: Many BGCs contain their own regulatory genes, encoding transcription factors that activate the expression of the entire cluster in response to specific signals. nih.govfrontiersin.org For example, in Aspergillus nidulans, the transcription factor ScpR was found to control the expression of the NRPS genes inpA and inpB. asm.org

Global Regulators: The production of dipeptides can also be governed by global regulators that respond to broader environmental cues. In fungi, global regulators like LaeA in Aspergillus fumigatus have been shown to control the expression of numerous secondary metabolite gene clusters, including many NRPSs. plos.org Deletion of laeA results in significantly reduced expression of genes in 13 of 22 secondary metabolite clusters. plos.org Similarly, in Bacillus subtilis, the protein AbrB acts as a repressor for the dciA operon, which encodes a dipeptide transport system, and its expression is linked to the master regulator for sporulation, Spo0A. nih.gov Environmental conditions such as osmotic stress can also trigger the upregulation of dipeptide synthesis genes, as seen with the asnO-ngg cluster responsible for producing N-acetylglutaminylglutamine amide (NAGGN) in Sinorhizobium meliloti. pnas.org

Feedback Inhibition: A common mechanism for regulating metabolic pathways is feedback inhibition, where the final product of the pathway inhibits the activity of an early enzyme in the same pathway. galaxy.aibioninja.com.au This is a rapid and efficient way to control the metabolic flux. The end product typically binds to an allosteric site on the enzyme, a site distinct from the active site, inducing a conformational change that reduces the enzyme's activity. galaxy.aibioninja.com.aunumberanalytics.com In the context of dipeptide synthesis, if the concentration of a specific dipeptide becomes sufficiently high, it could bind to and inhibit the NRPS or ATP-Grasp enzyme responsible for its production, thus preventing its over-accumulation. bioninja.com.auvaia.com For example, in the biosynthesis of the amino acid isoleucine from threonine, isoleucine itself acts as a non-competitive inhibitor of the first enzyme in the pathway, threonine deaminase. bioninja.com.au This principle ensures that the cell only synthesizes what it needs. numberanalytics.comvaia.com

Quorum Sensing: The production of some dipeptides, particularly cyclic dipeptides (diketopiperazines or DKPs), is linked to quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. nih.gov In some cases, the dipeptides themselves act as QS signal molecules. nih.govunc.edu For instance, various cyclic dipeptides, such as cyclo(Pro-Phe) and cyclo(Pro-Tyr), have been identified as QS autoinducers in Serratia odorifera. nih.gov The synthesis of these signaling molecules can be regulated by the QS system itself, creating a feedback loop. These dipeptides can then influence various physiological processes, including the production of virulence factors or biofilm formation in other bacteria like Pseudomonas aeruginosa. mdpi.comacs.org The biosynthesis of at least one of these signaling molecules, cyclo(Tyr-Ile), in S. odorifera has been attributed to an NRPS. nih.gov

Structural Analysis and Conformational Landscapes of Alpha Dipeptides

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable tools for investigating the three-dimensional structures of alpha dipeptides in solution. These techniques exploit the interaction of electromagnetic radiation with the molecule to reveal information about bond vibrations, electronic transitions, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of alpha dipeptides. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and spatial proximity of atoms within the molecule.

One-dimensional (1D) NMR, particularly proton (¹H) NMR, offers fundamental insights into the structure of alpha dipeptides. The chemical shift of a proton, its position in the NMR spectrum, is highly sensitive to its local electronic environment. For instance, the chemical shifts of the α-protons are influenced by the order of the amino acids in the dipeptide sequence. acs.orgwalisongo.ac.id A comparative analysis of the ¹H NMR spectra of dipeptides with the same amino acid constituents but in a different order reveals distinct differences in the α-proton chemical shifts. acs.orgwalisongo.ac.id For example, in alanine-phenylalanine (Ala-Phe) and phenylalanine-alanine (Phe-Ala) dipeptides, the α-proton of alanine (B10760859) is observed at a different chemical shift than the α-proton of phenylalanine, allowing for their distinction. walisongo.ac.id

Furthermore, the vicinal (three-bond) coupling constant, ³J(HN,Hα), which is the coupling between the amide proton (HN) and the α-proton (Hα), provides valuable information about the backbone dihedral angle φ. nih.govmdpi.com This coupling constant can be related to the torsion angle through the Karplus equation. mdpi.com The value of ³J(HN,Hα) is a population-weighted average of the conformers present in solution, making it a key parameter for assessing conformational preferences. nih.govmdpi.comresearchgate.net For instance, the ³J(HN,Hα) coupling constants for the alanine dipeptide in water and DMSO are different, indicating a significant shift in the conformational equilibrium between these solvents. pnas.org

¹H NMR Chemical Shift Ranges for Protons in Dipeptides
Proton TypeTypical Chemical Shift Range (ppm)Influencing Factors
Amide (NH)~8.2-8.3Hydrogen bonding, solvent exposure, neighboring residues
α-Proton (Hα)~4.3-4.6Amino acid sequence, secondary structure
β-Protons (Hβ)>2.2 (upfield)Side chain identity and conformation

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for resolving spectral overlap and obtaining detailed structural assignments and conformational analysis of alpha dipeptides. walisongo.ac.iduzh.ch

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals scalar (through-bond) couplings between protons. acs.orgwalisongo.ac.id In the context of dipeptides, COSY spectra are used to assign all the proton peaks within the more complex 1D ¹H spectrum by identifying which protons are coupled to each other within the same amino acid residue. acs.orgwalisongo.ac.id

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that detect through-space interactions between protons that are close to each other (typically within 5 Å). These experiments are crucial for determining the three-dimensional structure of peptides. uzh.ch Sequential dαΝ-crosspeaks in a NOESY spectrum, which indicate a close proximity between the α-proton of one residue and the amide proton of the next, are characteristic of extended conformations like β-sheets and random coils. uzh.ch

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are heteronuclear 2D NMR experiments that correlate the chemical shifts of protons with those of directly bonded (HSQC) or long-range coupled (HMBC) heteronuclei, such as ¹³C and ¹⁵N. These techniques are invaluable for unambiguous resonance assignment, especially in larger or more complex peptides.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of alpha dipeptides in solution. americanpeptidesociety.orgcreative-proteomics.comportlandpress.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. americanpeptidesociety.orglibretexts.org The peptide bond itself is a chromophore that absorbs in the far-UV region (180-240 nm), and its CD spectrum is highly sensitive to the backbone conformation. libretexts.orgpnas.org

Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectral signatures. americanpeptidesociety.orglibretexts.org A lesser-known but significant conformation, the polyproline II (PPII) helix, is also readily identifiable by CD. pnas.orgresearchgate.netacs.org The PPII conformation is characterized by a strong negative band around 195-205 nm and a weak positive band around 215-220 nm. pnas.orgresearchgate.netacs.orgnih.gov

Characteristic Far-UV CD Spectral Features for Different Secondary Structures
Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix~190~208, ~222
β-Sheet~195~217
Polyproline II (PPII)~215-220~195-205
Random CoilLess defined peaks, often a negative band around 200 nm

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques that provide insights into the conformational preferences of alpha dipeptides by probing the vibrational modes of their chemical bonds. nih.govresearchgate.netacs.org The much shorter timescale of vibrational spectroscopy compared to NMR allows for the characterization of short-lived conformational states. nih.govacs.org

The amide bands in the IR and Raman spectra are particularly informative about peptide conformation. researchgate.netbio-structure.comspectroscopyonline.com The most commonly studied are the Amide I, Amide II, and Amide III bands. researchgate.net

Amide I (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration. researchgate.netbio-structure.com Its frequency is sensitive to hydrogen bonding and secondary structure. For instance, bands in the range of 1650-1660 cm⁻¹ are often associated with α-helical structures, while those between 1620-1640 cm⁻¹ and 1690-1700 cm⁻¹ are indicative of β-sheets. researchgate.net

Amide II (1480-1575 cm⁻¹): Results from a coupling of the N-H in-plane bending and C-N stretching modes. researchgate.net

Amide III (1200-1350 cm⁻¹): A complex mode involving C-N stretching and N-H bending. researchgate.netbio-structure.com The amide III region is particularly useful for distinguishing between different backbone conformations. pnas.org

Studies have shown a correlation between the frequency of the Amide I band and the ³J(HN,Hα) coupling constant from NMR, indicating that both are reporters of the dihedral angle φ. nih.govresearchgate.netacs.org Furthermore, the intensities of components within the Amide III band in IR spectra and skeletal vibrations in Raman spectra can be used to estimate the populations of PII, β, and αR conformations. nih.govresearchgate.netacs.org For example, research on alanine dipeptide has shown that it predominantly adopts a PII conformation, while the population of the β conformation increases in valine dipeptides. nih.govresearchgate.netacs.org

Raman spectroscopy is also sensitive to skeletal vibrations, which can be conformation-dependent. researchgate.net In the Raman spectrum of alanine dipeptide, distinct bands in the 810-950 cm⁻¹ region have been assigned to the αR, PII, and β conformations, allowing for the estimation of their relative populations. researchgate.net

Vibrational Band Assignments for Different Conformations in Dipeptides
Vibrational BandFrequency Range (cm⁻¹)Conformational Assignment
Amide III1317–1306PII
1304–1294αR
1294–1270β
Raman Skeletal (Alanine Dipeptide)~920αR
~860PII
~843β

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of alpha dipeptides. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it becomes a valuable tool for sequence determination and isomer differentiation. acs.orgresearchgate.netnih.gov

In electrospray ionization (ESI), a common ionization method, dipeptides can be observed as protonated molecules [M+H]⁺ or adducts with metal ions like sodium [M+Na]⁺ or lithium [M+Li]⁺. acs.orgresearchgate.netresearchgate.net The fragmentation patterns of these ions upon collision-induced dissociation (CID) can be highly informative.

For protonated dipeptides with an α-linkage, characteristic fragmentations include the elimination of water and the formation of an immonium ion corresponding to one of the amino acid residues. researchgate.net However, for some dipeptides, especially those containing proline, the fragmentation of the protonated molecule may yield limited structural information. researchgate.net In such cases, analyzing the fragmentation of sodiated or lithiated adducts can be more fruitful, as the metal ion can alter the fragmentation pathways and promote sequence-specific cleavages, such as the formation of c₁ and y₁-type fragment ions. acs.orgresearchgate.net

The fragmentation patterns can also be used to differentiate between isomeric dipeptides. For instance, α,β- and β,α-peptides can be distinguished based on the characteristic losses from their protonated or deprotonated molecules in positive and negative ion ESI-MS, respectively. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

X-ray Crystallography and Electron Diffraction Studies for Solid-State Conformations

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state at atomic resolution. This technique has been extensively applied to alpha dipeptides to understand their intrinsic conformational preferences and intermolecular interactions, such as hydrogen bonding, which dictate their packing in a crystal lattice. nih.govresearchgate.net

The analysis of dipeptide crystal structures reveals that they often self-assemble into ordered patterns, such as infinite parallel β-sheet structures, mediated by intermolecular hydrogen bonds between the N-terminal amino groups and C-terminal carboxylate groups. researchgate.netnih.gov For example, the crystal structure of a dipeptide containing β-alanine and meta-aminobenzoic acid showed a self-assembled, infinite parallel β-sheet structure. nih.gov The conformation of the dipeptide backbone and the orientation of the side chains are precisely determined. Studies on various dipeptides, including those with non-standard amino acids like α-aminoisobutyric acid (Aib), have revealed their high propensity to form β-turns and 3₁₀-helical structures. acs.org The precise torsion angles (φ and ψ) that define the backbone conformation are a key output of these studies. acs.orgcapes.gov.br

Electron diffraction complements X-ray crystallography, particularly for studying very small crystals or thin films. Selected area electron diffraction patterns can confirm the crystalline nature of dipeptide assemblies, showing sharp spots that indicate an ordered, periodic structure. researchgate.netresearchgate.net Molecular orbital constrained electron diffraction studies have also been used to perform conformational analysis of related small molecules, demonstrating the power of diffraction methods. acs.org

Table 2: Crystallographic Data for the Dipeptide Boc-Aib-L-Mag-NHBzl

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.940(1)
b (Å)13.987(2)
c (Å)16.920(2)
φ (Aib)55.9°
ψ (Aib)39.0°
φ (Mag)-84.3°
ψ (Mag)-1.5°
ConformationType I β-turn

This table presents selected crystallographic data from the X-ray diffraction analysis of a terminally protected dipeptide amide. acs.org

Computational and Theoretical Conformational Analysis

While experimental methods provide invaluable snapshots of dipeptide structures, computational and theoretical approaches are essential for exploring their full conformational landscapes and the dynamics of their interconversion.

Molecular Dynamics (MD) Simulations of Alpha Dipeptide Conformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For alpha dipeptides, MD simulations provide a dynamic picture of their conformational flexibility in various environments, such as in a vacuum, in water, or in other solvents like ionic liquids. acs.orgnih.gov These simulations can reveal the relative populations of different conformers and the pathways for transitioning between them. windows.net

Quantum Mechanical (QM) Calculations for Conformational Energy Landscapes

Quantum Mechanical (QM) calculations provide a highly accurate method for determining the energies of different molecular conformations. These calculations are used to construct potential energy surfaces (PES) or conformational energy landscapes, which map the energy of a dipeptide as a function of its geometry, typically the backbone dihedral angles φ and ψ (a Ramachandran plot). nih.govresearchgate.net

By identifying the low-energy regions on this landscape, QM methods can predict the most stable conformers. acs.org Techniques like Density Functional Theory (DFT) are widely used to map the energy landscapes of the 20 proteinogenic amino acids and their corresponding 484 dipeptides. nih.gov These studies have shown how the character of an amino acid side chain significantly influences the accessible conformational space. nih.gov QM calculations have also been used to investigate the stability of specific conformations, such as the αR and γ conformations of alanine dipeptide in explicit water, supporting experimental observations. acs.org The results from QM calculations serve as crucial benchmarks for developing and refining the more computationally efficient molecular mechanics force fields used in MD simulations. nih.gov

Ab initio molecular orbital theory represents a class of QM methods that calculate molecular properties from first principles, without reliance on empirical parameters. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to perform high-accuracy calculations on dipeptides to understand the fundamental interactions governing their structure. nih.govarxiv.org

Ab initio studies have been instrumental in constructing detailed conformational energy maps for model dipeptides like N-acetyl-N'-methylalaninamide (alanine dipeptide). researchgate.netacs.org These calculations elucidate the energetic consequences of steric repulsions, such as those between the methyl group of alanine and the peptide backbone, which restrict the allowed conformational space compared to glycine (B1666218) dipeptide. researchgate.netresearchgate.net For instance, ab initio calculations have shown that for the alanine dipeptide, one of the C₇ hydrogen-bonded conformations is no longer a low-energy region due to these repulsions. researchgate.net Such studies provide benchmark data on the relative energies of key conformations (e.g., C₅, C₇eq, β₂) and the energy barriers between them, offering deep insight into the intrinsic folding preferences of the peptide backbone. researchgate.netacs.org

Table 3: Relative Energies of Alanine Dipeptide Conformers from QM Calculations

ConformerDescriptionRelative Energy (kcal/mol) (BLYP/TZVP+)
C₇eqγ-turn0.00
C₅β-turn1.05
C₇axAxial γ-turn2.59
β₂Extended2.92
αLLeft-handed helix3.52
α'-4.88

This table shows relative energies for stable conformers of alanine dipeptide calculated using Density Functional Theory. researchgate.net

Density Functional Theory (DFT) Approaches to this compound Structure

Density Functional Theory (DFT) has become a widely used method for calculating the structures and energies of medium-sized biological molecules. ajol.info Its ability to provide accuracy comparable to non-empirical calculations, while being computationally less demanding, makes it particularly suitable for studying the conformational preferences of dipeptides. ajol.infonih.gov DFT methods, especially hybrid functionals like B3LYP, are frequently employed to optimize the geometry of dipeptide structures and to understand the influence of various factors on their stability. ajol.inforesearchgate.net

In a study on the Val-Trp dipeptide, researchers used DFT at the B3LYP/6-31+G(d,p) level of theory to optimize the most stable folded and extended conformations that were initially identified using molecular mechanics. ajol.info The results indicated that the most stable conformation was a folded structure, and dispersion interactions were a significant stabilizing factor due to the large side chains. ajol.info The study also revealed that the redistribution of charges upon folding leads to a decrease in the molecule's dipole moment. ajol.info

Another investigation focused on a series of dipeptides with valine at the N-terminus and eight different amino acids at the C-terminus. researchgate.net Using DFT calculations at the 6-31g* basis set, this study analyzed various geometrical parameters, including bond lengths and angles, to understand how the amino acid sequence affects the dipeptide structure. researchgate.net The analysis of dihedral angles showed deviations from planarity, which were attributed to the combined effects of steric hindrance from the side chains (-R groups) and intramolecular hydrogen bonding. researchgate.net

Furthermore, a comprehensive conformational analysis of n-formyl-d-serine-d-alanine-NH2 dipeptide was conducted using DFT methods (B3LYP, B3LYP‒D3, and M06‒2X) with the 6‒311 + G (d,p) basis set in both gas and water phases. nih.gov Out of 243 possible conformers, 87 stable ones were located. nih.gov The study found that the most stable conformer, γD–γL, exists in the β‒turn region of the Ramachandran map, suggesting that the serine-alanine dipeptide model tends to adopt a β‒turn conformation. nih.gov This stability was attributed to the presence of three intramolecular hydrogen bonds. nih.gov

The choice of DFT functional and basis set can influence the results. For instance, a study on 20 natural α-amino acids, 400 dipeptides, and 8000 tripeptides highlighted that hybrid density functionals like M06-2X, B3LYP, CAM-B3LYP, PBE0, and ωB97XD, in conjunction with various basis sets, are effective in calculating molecular polarizabilities. nih.gov This indicates the versatility of DFT in exploring not just structural but also electronic properties of dipeptides.

Table 1: DFT Functionals and Basis Sets Used in Dipeptide Studies
Dipeptide/System Studied DFT Functional Basis Set Key Findings Reference
Val-Trp dipeptide B3LYP 6-31+G(d,p) Folded conformation is most stable; dispersion interactions are key. ajol.info
Val-X dipeptides (X = 8 different amino acids) Not specified 6-31g* Side chain steric hindrance and H-bonding cause deviation from planarity. researchgate.net
n-formyl-d-serine-d-alanine-NH2 B3LYP, B3LYP‒D3, M06‒2X 6‒311 + G (d,p) Most stable conformer adopts a β‒turn stabilized by three H-bonds. nih.gov
400 dipeptides M06-2X, B3LYP, CAM-B3LYP, PBE0, ωB97XD 6-311G(d,p), Def2-SVP, etc. Hybrid functionals are effective for calculating molecular polarizabilities. nih.gov

Molecular Mechanics (MM) Studies on Dipeptide Models

Molecular mechanics (MM) force fields are a primary tool for simulating peptides and proteins to study their conformational flexibility. ajol.info These methods calculate the conformational potential energy of a molecule as a sum of nonvalent, electrostatic, torsion interactions, and hydrogen bond energies. ajol.info MM is particularly useful in the initial stages of conformational analysis to identify stable structures before more computationally intensive methods like DFT are applied. ajol.info

A study on the Val-Trp dipeptide utilized MM to investigate 108 different conformations by varying the main chain (φ, ψ, ω) and side chain (χ) torsion angles. ajol.info The calculations revealed that both folded and extended shapes are nearly equally probable for this dipeptide, with 11% of the conformations having a relative energy within 3 kcal/mol. ajol.info The most stable folded and extended conformations identified through MM were then used as starting points for DFT calculations. ajol.info

In another study, MM and conformational analysis methods were used to perform energy calculations on model peptides containing diphenylalanine and its derivatives, as well as triphenylalanine residues. nih.gov The energies were calculated as a function of the backbone torsion angles (φ and ψ), and the results were presented as isoenergy contours in the φ-psi space. nih.gov The findings showed that the conformational preferences of peptides with diphenylalanine are sensitive to the side-chain torsion. nih.gov The low-energy conformations adopted structures characteristic of regular secondary structures like the α-helix and γ-turn. nih.gov

The accuracy of MM force fields in representing the conformational landscape of dipeptides in solution is a subject of ongoing research. A comparative study of alanine and glycine dipeptides in water using a combined quantum mechanics/molecular mechanics (QM/MM) force field and several standard MM force fields (amber, charmm) found that the QM/MM simulation results showed greater similarity to distributions observed in high-resolution protein structures. researchgate.net For alanine dipeptide, many MM force fields predict that the β-sheet conformer is the most stable in water. researchgate.net However, the frequency of transitions between different conformational states was found to be lower with the amber and charmm force fields compared to QM/MM simulations, indicating higher energy barriers between states in the MM models. researchgate.net

Table 2: Molecular Mechanics Studies on Dipeptide Models
Dipeptide Model MM Methodology Key Findings Reference
Val-Trp Varied main and side chain torsion angles (108 conformations) Folded and extended conformations are nearly equiprobable. ajol.info
Diphenylalanine and triphenylalanine derivatives Calculated energies as a function of φ and ψ Low-energy conformations include α-helix and γ-turn structures. nih.gov
Alanine and Glycine dipeptides in water Comparison of MM force fields (amber, charmm) with QM/MM MM force fields show narrower distributions and higher energy barriers between states compared to QM/MM. researchgate.net

Conformational Searching Algorithms and this compound Geometries

Identifying the low-energy conformations of a dipeptide is a critical step in understanding its structure and function. This is achieved through various conformational searching algorithms that explore the potential energy surface (PES) of the molecule. The complexity of this surface, with its multiple local minima, makes exhaustive searches computationally prohibitive for all but the smallest molecules. uni-muenchen.denomad-laboratory.de

One common approach involves systematically exploring the conformational space defined by the backbone dihedral angles φ and ψ. rsc.org For instance, in a study of dipeptide zwitterions in aqueous solution, the PES was mapped as a function of these angles. rsc.org The initial geometries for optimization were selected from this map, and the geometries were then optimized using algorithms like the residual minimization method with direct inversion in the iterative subspace (RMM-DIIS) or the conjugate gradient algorithm. rsc.org

Genetic algorithms represent a more sophisticated search strategy. nomad-laboratory.de These algorithms are designed to efficiently sample the low-energy portion of the conformational space. nomad-laboratory.de They work by generating an initial population of conformers, and then applying operations analogous to biological evolution, such as breeding and mutation, to create new generations of conformers. nih.gov Each new conformer is then subjected to local geometry optimization. nomad-laboratory.de To enhance efficiency, these algorithms often include features like blacklisting already evaluated conformers to avoid redundant calculations. nomad-laboratory.de The performance of a genetic algorithm was assessed using a reference dataset of amino acid dipeptide conformers, demonstrating its utility in identifying not just the global minimum but all conformers within a specific energy window. nomad-laboratory.de

The choice of active parameters for the search is crucial. Selecting dihedral angles in the middle of a peptide chain can lead to a more effective exploration of a larger conformational space compared to selecting angles at the termini. uni-muenchen.de For larger systems, where a global minimum is the primary interest, algorithms like sniffer combine molecular dynamics steps with gradient optimization to locate the most energetically favorable structure. uni-muenchen.de

Table 3: Conformational Searching Algorithms for Dipeptides
Algorithm Type Description Application Example Reference
Systematic Search Explores the potential energy surface by systematically varying key dihedral angles (e.g., φ, ψ). Mapping the PES of dipeptide zwitterions to identify stable conformations for optimization. rsc.org
Genetic Algorithm Uses principles of evolution (breeding, mutation) to efficiently search for low-energy conformers. Identifying the global minimum and other low-energy conformers of amino acid dipeptides from a reference dataset. nomad-laboratory.de
Combined MD and Gradient Optimization Uses molecular dynamics to perturb the structure and gradient optimization to find local minima. The sniffer program used to find the global minimum of conformationally flexible systems. uni-muenchen.de

Theoretical Studies on Hydrogen Bonding Patterns and Double Helix Formation in Alpha Peptides

Theoretical studies, primarily using ab initio molecular orbital theory, have been instrumental in understanding the principles of secondary structure formation in peptides, including the formation of helices. These studies provide a comprehensive overview of possible hydrogen bonding patterns and their relative stabilities.

A theoretical investigation into double helix formation in alpha-peptides provided a complete survey of all possible hydrogen bonding patterns for both antiparallel and parallel strand orientations. nih.gov The study, based on ab initio molecular orbital theory, concluded that the most stable double helices belong to the antiparallel group. nih.gov A significant finding was that these stable double helices can only be formed if the peptide strands are composed of alternating L- and D-amino acids. nih.gov The stability of these double helices was also compared to that of competing single-stranded helices, providing insights that are valuable for the rational design of structures like membrane channels. nih.gov

Similar theoretical approaches have been applied to hybrid peptides. For instance, a study on α,β-hybrid peptides provided a complete overview of all possible helical folding patterns and their stabilities. nih.gov The results indicated a significant intrinsic potential for backbone folding. nih.gov It was found that in more apolar environments, mixed or β-helices are most stable, while polar environments favor helices where the hydrogen bonds all point in the same direction. nih.gov These theoretical predictions were confirmed by experimental studies. nih.gov

In α,γ- and β,γ-hybrid peptides, a systematic conformational search using ab initio MO theory revealed a large number of helix conformers with widely varying energies. acs.org These conformers could be categorized into three groups based on the direction of their hydrogen bonds: all forward, all backward, or alternating (mixed). acs.org The study found that the most stable helices of β,γ-hybrid peptides mimic the structure of native α-peptide helices, like the well-known α-helix. acs.org

The role of side chains in stabilizing helical structures has also been a focus of theoretical work. Atomic simulation studies of alanine-rich peptides in explicit water showed that the guanidinium (B1211019) group in arginine side chains can interact with a carbonyl group four residues upstream, effectively shielding the backbone hydrogen bond from the solvent. pnas.org This desolvation of the backbone is an important factor in stabilizing the α-helical conformation. pnas.org

Table 4: Compound Names Mentioned
Compound Name
Alanine
Arginine
Diphenylalanine
Glycine
Serine
Triphenylalanine
Tryptophan
Valine
Val-Trp dipeptide
n-formyl-d-serine-d-alanine-NH2

Molecular Interactions and Recognition Mechanisms of Alpha Dipeptides

Interactions with Macromolecules

Alpha dipeptides engage in a sophisticated interplay with various biological macromolecules, a process dictated by a combination of noncovalent forces. These interactions are foundational to their biological roles, from enzymatic substrates to signaling molecules.

Binding to Enzymes and Receptor Proteins: Mechanistic Insights

The binding of alpha dipeptides to the active or allosteric sites of enzymes and receptors is a highly specific process, driven by a synergy of molecular interactions. The specificity of these interactions is crucial for their function, such as in the case of dipeptidyl peptidase 4 (DPP-IV), which selectively cleaves dipeptides from the N-terminus of polypeptides. The binding of substrates to DPP-IV is critically dependent on the recognition of the P1 amino acid by a hydrophobic S1 binding pocket and the coordination of the positively charged N-terminus by negatively charged glutamic acid residues (E205 and E206). plos.org Mutagenesis studies have confirmed that the loss of these negative charges significantly impairs substrate binding. plos.org

Similarly, dipeptides can act as inhibitors of enzymes like α-glucosidase. The inhibitory mechanism involves the dipeptide binding to the enzyme's catalytic site through a combination of hydrophobic effects, hydrogen bonding, and van der Waals forces. mdpi.com This binding modulates the conformation of catalytic amino acid residues, thereby reducing the enzyme's activity. mdpi.com In other instances, such as with the bacterial virulence factor LasB, N-alpha-mercaptoacetyl dipeptides (NAMdPs) establish inhibitory electrostatic interactions between their mercaptoacetyl group and a zinc ion and a histidine residue (His223) within the active site.

Enzyme-linked receptors often rely on ligand-induced dimerization for activation. nih.gov A dipeptide, acting as a ligand, binds to the extracellular domains of two receptor monomers, causing a conformational change that brings them together. nih.gov This dimerization activates the intrinsic kinase activity of the receptor's intracellular domains, often through a process of cross-phosphorylation, initiating a downstream signaling cascade. nih.govmdpi.com

Table 1: Examples of Alpha Dipeptide-Macromolecule Interactions

Dipeptide/ClassTarget MacromoleculeKey Interaction TypesMechanistic Insight
Generic DipeptidesDipeptidyl Peptidase 4 (DPP-IV)Electrostatic, HydrophobicThe N-terminus interacts with glutamic acid residues (E205, E206), while the P1 residue fits into a hydrophobic pocket. plos.org
Inhibitory Dipeptidesα-GlucosidaseHydrogen Bonding, Hydrophobic EffectsBinds to the catalytic site, altering its conformation and inhibiting glucose production. mdpi.com
N-alpha-mercaptoacetyl dipeptides (NAMdPs)Pseudomonas elastase (LasB)Electrostatic Interaction, Metal CoordinationThe mercaptoacetyl group interacts with a Zn2+ ion and His223 in the active site.
Dipeptide LigandsEnzyme-Linked ReceptorsConformational ChangeInduces receptor dimerization and activation of intracellular kinase domains. nih.gov
Indole-conjugated DipeptidesDNA Gyraseπ-π Stacking, Hydrogen BondingThe indole (B1671886) moiety engages in π-π stacking with DNA bases, while other parts of the peptide form hydrogen bonds with enzyme residues. rsc.org

Association with Membrane Components: Theoretical and Experimental Models

Alpha dipeptides and alpha-helical peptides interact with lipid bilayers through a complex series of events that are critical for their transport and function. Often unstructured in aqueous solutions, many peptides adopt a defined secondary structure, such as an alpha-helix, upon encountering a membrane surface. acs.orgmdpi.com This folding is driven by the amphipathic nature of the peptide, where hydrophobic residues partition into the nonpolar lipid core and hydrophilic or charged residues remain exposed to the aqueous environment or interact with polar lipid headgroups. acs.org

Theoretical and experimental models reveal that the initial association is frequently governed by electrostatic interactions, especially for cationic peptides interacting with negatively charged bacterial membranes. researchgate.net Molecular dynamics simulations show that positively charged residues, like lysine (B10760008) and arginine, form favorable interactions with the negatively charged phosphate (B84403) groups of lipids. acs.orgresearchgate.net Following this initial binding, hydrophobic interactions drive the insertion of the peptide's nonpolar side chains into the membrane's core. acs.org

Hydrogen bonding is another key factor. Studies have shown that hydrogen bonds can form between amino acid side chains and the carbonyl or phosphate oxygen atoms of the phospholipids, which is essential for the peptide's insertion and stabilization at the bilayer interface. mdpi.com For example, the model peptide acetyl-Lys(2)-Leu(24)-Lys(2)-amide (L24) adsorbs to the surface of lipid bilayers, with its lysine caps (B75204) anchoring the ends to the polar surface, while the hydrophobic leucine (B10760876) helix resides within the core. nih.gov This interaction can locally disrupt the lipid packing, decrease membrane thickness, and alter mechanical properties like bending elasticity. acs.orgnih.govmdpi.com

Supramolecular Assembly and Self-Organization of Alpha Dipeptides

Beyond individual molecular interactions, alpha dipeptides possess a remarkable capacity for self-organization into well-defined, large-scale supramolecular structures. This "bottom-up" assembly process is driven by a network of noncovalent interactions, including hydrogen bonding, hydrophobic forces, π-π stacking, and electrostatic interactions. frontiersin.org These interactions guide the dipeptide monomers to form hierarchical structures such as nanofibers, nanotubes, nanoribbons, and hydrogels. mdpi.comchemisgroup.us

The diphenylalanine (Phe-Phe) dipeptide, a core recognition motif from the Alzheimer's β-amyloid polypeptide, is one of the most studied examples, capable of forming various nanostructures, including highly ordered nanotubes. frontiersin.orgchemisgroup.us The process begins with the self-assembly of dipeptides into one-dimensional structures like nanofibers, which then entangle to form three-dimensional networks that can trap large amounts of water, resulting in a hydrogel. frontiersin.org

The final architecture is highly dependent on the specific amino acid sequence and external conditions like pH and solvent. researchgate.net For instance, dipeptides with an aromatic amino acid at the N-terminus tend to form nanotubes, while those with a charged residue often form vesicles. researchgate.net Even subtle chemical modifications can have a profound impact. Studies on cyclic dipeptides have shown that the addition of a single methyl group can significantly alter the properties of the resulting supramolecular hydrogel, demonstrating the high degree of tunability in these systems. acs.orgchemrxiv.org The incorporation of non-natural amino acids, such as α,β-dehydrophenylalanine (ΔPhe), can confer resistance to enzymatic degradation and induce specific conformational constraints that favor the formation of stable hydrogels or nanotubes. frontiersin.orgresearchgate.net

Table 2: Supramolecular Structures from Alpha Dipeptides

DipeptideKey Structural FeatureResulting Supramolecular StructurePrimary Driving Forces
L-Phe-L-PheAromatic side chainsNanotubes, Nanofibers, Hydrogels frontiersin.orgchemisgroup.usπ-π Stacking, Hydrogen Bonding
Leu-ΔPheUnsaturated amino acid (ΔPhe)Stable Hydrogel frontiersin.orgConformational Constraint, H-Bonding
Cyclo-(Leu-Phe)Cyclic backboneRobust Hydrogel researchgate.netRigid structure, 3D H-bond network researchgate.net
Fmoc-dipeptidesN-terminal Fmoc protecting groupNanostructures, Hydrogels researchgate.netAromatic stacking of Fmoc groups

Ligand-Target Dynamics and Binding Energetics

Understanding the dynamic nature of dipeptide-target interactions and the energetic factors that stabilize these complexes is essential for rational drug design. Computational modeling and structure-activity relationship studies are indispensable tools in this endeavor.

Computational Modeling of this compound-Target Interactions (e.g., Molecular Docking)

Computational methods provide powerful insights into how alpha dipeptides interact with their biological targets at an atomic level. Molecular docking is a primary technique used to predict the preferred binding orientation and conformation of a dipeptide within a receptor's binding site. dovepress.com For example, docking studies were used to investigate the binding of Asp-Phe and Phe-Asp to the allosteric sites of PTP1B and SHP2 phosphatases, revealing that these small peptides could indeed bind and interact with essential residues. dovepress.com Similarly, docking simulations of indole-conjugated dipeptides into the active site of DNA gyrase have helped elucidate their binding modes, highlighting key π-π stacking and hydrogen bond interactions. rsc.org

Docking is often followed by molecular dynamics (MD) simulations to assess the stability of the predicted dipeptide-protein complex over time. rsc.org MD simulations can reveal the dynamic nature of the interactions and are used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com A lower calculated binding energy generally indicates a more stable and favorable interaction. mdpi.com These computational approaches allow for the rapid screening of large libraries of dipeptides against a specific target, prioritizing candidates for experimental validation and providing a structural basis for further optimization. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Modulators

Structure-activity relationship (SAR) studies systematically investigate how modifications to a dipeptide's chemical structure affect its biological activity. These studies are crucial for optimizing lead compounds into potent and selective modulators. For dipeptide inhibitors of enzymes like DPP-IV, SAR studies have revealed several key principles. The presence of a tryptophan residue at the N-terminus and a proline at the C-terminus often enhances inhibitory activity. mdpi.com Furthermore, increased numbers of nitrogen atoms and methyl groups in the dipeptide structure have been correlated with improved DPP-IV inhibition. mdpi.com

In the context of α-glucosidase inhibitors, SAR analysis indicates that lower molecular weight peptides with a high content of hydrophobic amino acids tend to be more potent. mdpi.com A C-terminal arginine residue is particularly beneficial, as it can improve the stability of the peptide-enzyme complex. mdpi.com For dipeptidyl boronate inhibitors of the proteasome, SAR was explored by varying four different substituents, leading to the identification of highly potent compounds. nih.gov These studies also highlighted the critical importance of stereochemistry, as changing the configuration of an amino acid from the R-isomer to the S-isomer resulted in a dramatic loss of activity. nih.gov By systematically correlating structural features with biological function, SAR provides a rational framework for the design of alpha dipeptides with desired therapeutic properties.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Alpha Dipeptides

Target/ActivityFavorable Structural FeatureEffect on ActivityReference
DPP-IV InhibitionTrp at N-terminus, Pro at C-terminusIncreased inhibitory potency mdpi.com
DPP-IV InhibitionIncreased number of nitrogen and methyl groupsEnhanced inhibition mdpi.com
α-Glucosidase InhibitionHigh content of hydrophobic amino acidsIncreased inhibitory activity mdpi.com
α-Glucosidase InhibitionArg at C-terminusImproves stability of peptide-enzyme binding mdpi.com
Proteasome InhibitionSpecific stereochemistry (R-isomers)Essential for high potency; S-isomers are inactive nih.gov
ACE InhibitionC-terminal bulky aromatic residue (P, Y, F)Preferred for activity mdpi.com

Kinetic and Thermodynamic Characterization of this compound Binding (e.g., in vitro assays)

The binding of alpha dipeptides to their protein targets is a thermodynamically controlled process, characterized by specific kinetic and thermodynamic parameters. In vitro assays, particularly isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), have been instrumental in elucidating the energetics and rates of these interactions.

Isothermal titration calorimetry directly measures the heat change (enthalpy, ΔH) upon binding, allowing for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the change in entropy (ΔS). A comprehensive study on the binding of various dipeptides to the E. coli dipeptide-binding protein (DppA) revealed that these interactions are primarily driven by favorable enthalpic changes, suggesting the formation of strong hydrogen bonds and electrostatic interactions within the binding pocket. nih.govnih.gov For instance, the binding of dipeptides like Ala-Phe and Met-Leu to Pseudoalteromonas sp. DppA (PsDppA) is characterized by significant negative enthalpy changes. nih.gov However, for some dipeptides, such as Met-Leu and Gly-Leu, the entropic contribution is also significant, indicating the role of hydrophobic interactions and the displacement of water molecules from the binding site. nih.gov

Table 1: Thermodynamic Parameters of Dipeptide Binding to DppA Proteins

Data sourced from multiple studies. nih.govthermofisher.comkoreascience.kr

Table 2: Kinetic and Thermodynamic Data for DPP-4 Inhibitor Binding

*Kinetic data obtained by Surface Plasmon Resonance (SPR). nih.govfrontiersin.orgasm.org **Thermodynamic data obtained by Isothermal Titration Calorimetry (ITC). nih.govmolbiolcell.org

Role in Molecular Signaling Pathways (Mechanistic Research)

Alpha dipeptides are not merely metabolic intermediates but also function as signaling molecules that can modulate various cellular pathways. Mechanistic research, primarily through in vitro studies and research models, has begun to unravel their roles in enzymatic activity, protein-protein interactions, and signal transduction cascades.

Enzymatic Catalysis and Inhibition by Alpha Dipeptides: In Vitro Studies

Alpha dipeptides can act as both substrates and inhibitors of various enzymes, playing a crucial role in regulating metabolic pathways. In vitro studies have been pivotal in characterizing these interactions, providing detailed information on inhibitory potency and mechanism.

A notable example is the inhibition of metalloproteinases like thermolysin and angiotensin I-converting enzyme (ACE). Certain dipeptides have shown potent inhibitory activity against these enzymes. For instance, the dipeptide Isoleucyl-Tyrosine (IY) is a powerful inhibitor of thermolysin, with an IC50 value in the nanomolar range. frenoy.euaacrjournals.org The inhibitory mechanism of dipeptides against ACE can be either competitive or non-competitive, and this is often dependent on the amino acid sequence. nih.gov For example, dipeptides with a C-terminal tryptophan tend to be non-competitive inhibitors, while those with an N-terminal tryptophan are often competitive. nih.gov

Dipeptides have also been identified as inhibitors of enzymes involved in carbohydrate and lipid metabolism. For instance, certain dipeptides can inhibit α-amylase, an enzyme responsible for starch breakdown, suggesting a potential role in modulating glucose absorption. novanet.ca Similarly, dipeptides have been shown to inhibit 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. novanet.canih.gov The inhibitory action in these cases often involves the dipeptide binding to the enzyme's active site, competing with the natural substrate. novanet.ca

Furthermore, dipeptide alcohols have been synthesized and identified as selective inhibitors of eukaryotic DNA polymerase alpha, demonstrating that the dipeptide scaffold can be a framework for developing specific enzyme inhibitors. nih.gov

Table 3: In Vitro Inhibition of Various Enzymes by Alpha Dipeptides

*Note: Glu-Leu-Ser and Gln-Asp-Phe are tripeptides, included for context on short peptide inhibition. Data sourced from multiple studies. frenoy.euaacrjournals.orgnih.govnovanet.canih.govnih.gov

Modulation of Protein-Protein Interactions: Mechanistic Investigations

Alpha dipeptides and their derivatives can modulate protein-protein interactions (PPIs), which are fundamental to most cellular processes. The disruption or stabilization of these interactions by small molecules like dipeptides is an area of intense research.

A well-studied example is the inhibition of the p53-MDM2 interaction, a critical pathway in cancer biology. The tumor suppressor protein p53 is negatively regulated by MDM2. Peptides derived from the p53 transactivation domain can bind to MDM2 and disrupt this interaction, leading to the activation of p53. Stapled peptides, which are dipeptides or longer peptides conformationally constrained by a chemical brace, have been developed to mimic the alpha-helical structure of the p53 binding region. nih.gov These stapled peptides can exhibit significantly enhanced binding affinity and cellular uptake compared to their linear counterparts. For example, photoisomerizable stapled peptides incorporating a diarylethene moiety have been shown to modulate the p53/MDM2 interaction, with different isomers displaying varying binding affinities. nih.gov The binding of these peptides is a complex interplay of enthalpic and entropic contributions, influenced by the conformational dynamics of the protein-peptide complex. nih.gov

Mechanistic studies show that the effectiveness of these dipeptide-based inhibitors depends on their ability to mimic key "hotspot" residues at the protein-protein interface. For the p53-MDM2 interaction, these are primarily hydrophobic residues like Phenylalanine, Tryptophan, and Leucine, which fit into a hydrophobic cleft on the surface of MDM2.

Table 4: Modulation of p53-MDM2 Interaction by Dipeptide-based Structures

Data sourced from multiple studies. nih.gov

Participation in Signal Transduction Cascades: Research Models

Alpha dipeptides are recognized as signaling molecules in complex transduction cascades in both prokaryotic and eukaryotic systems. Research models have been essential in dissecting their specific roles in these pathways.

In bacteria like Escherichia coli, dipeptides act as chemoattractants, guiding bacterial movement towards nutrient sources. This process is mediated by a dedicated signal transduction pathway. The initial step involves the binding of dipeptides to the periplasmic dipeptide-binding protein (DppA). The dipeptide-DppA complex then interacts with the transmembrane chemoreceptor Tap (taxis toward peptides), a methyl-accepting chemotaxis protein (MCP). thermofisher.com This interaction initiates a signaling cascade within the cytoplasm, modulating the activity of the histidine kinase CheA and the response regulator CheY. This ultimately controls the direction of flagellar rotation, leading to chemotaxis. The Tap receptor is specific for dipeptides and also pyrimidines, and its periplasmic domain is responsible for ligand recognition. thermofisher.com

In eukaryotes, dipeptidyl peptidase-4 (DPP4) provides a clear example of how dipeptide metabolism is linked to major signaling pathways. DPP4 is a transmembrane glycoprotein (B1211001) with exopeptidase activity that cleaves N-terminal dipeptides. Research in Xenopus embryos has shown that DPP4 functions as a potentiator of the activin/nodal signaling pathway, which is crucial for early embryonic development. Overexpression of DPP4 leads to increased phosphorylation of Smad2, a key downstream effector in the activin/nodal cascade. Conversely, inhibition of DPP4 with specific inhibitors like saxagliptin (B632) can suppress this activin-induced Smad2 phosphorylation. This suggests that DPP4, through its interaction with or processing of components of this pathway, plays a regulatory role. The exact mechanism, whether it involves the enzymatic activity of DPP4 on the ligands, receptors, or other signaling components, is an area of active investigation. thermofisher.com

Table 5: Mentioned Chemical Compounds

Biological Roles and Mechanistic Elucidation of Alpha Dipeptides Non Clinical Focus

Roles in Cellular Homeostasis and Regulation

Cellular homeostasis, the maintenance of a stable internal environment, is fundamental to cell survival and function. Alpha dipeptides contribute to this delicate balance through their involvement in key cellular processes, including metabolic pathways, redox regulation, and stress responses.

Participation in Metabolic Pathways: Research on Enzymatic Conversions

Alpha dipeptides are not merely products of protein breakdown but are active participants in cellular metabolism, undergoing various enzymatic conversions that integrate them into central metabolic pathways. Research has demonstrated that these dipeptides can serve as substrates for specific enzymes, influencing the flow of metabolites and energy within the cell.

For instance, studies on the bacterium Porphyromonas gingivalis have revealed that it preferentially utilizes dipeptides containing glutamate (B1630785) and aspartate. asm.org The dipeptide glutamylglutamate is metabolized into butyrate, propionate, acetate, and ammonia. asm.org Similarly, aspartylaspartate is converted into butyrate, succinate (B1194679), acetate, and ammonia. asm.org The enzymatic pathways for these conversions have been partially elucidated. Aspartylaspartate is broken down by aspartylaspartate dipeptidase and aspartate ammonia-lyase to yield fumarate (B1241708). asm.org This fumarate can then be further metabolized through a series of enzymatic reactions involving fumarase, malate (B86768) dehydrogenase, and pyruvate (B1213749) oxidoreductase to produce acetyl-CoA, or it can be reduced to succinate by fumarate reductase. asm.org

In the context of plant metabolism, dipeptides have been shown to act as metabolic switches. frontiersin.org They accumulate in response to environmental shifts, such as light-dark cycles, and can directly regulate the activity of key enzymes. frontiersin.org For example, certain dipeptides containing branched-chain amino acids have been found to inhibit the activity of phosphoenolpyruvate (B93156) carboxykinase in Arabidopsis, while Tyr-Asp affects other enzymes, indicating a complex, multi-site regulation of carbon metabolism by different dipeptides. frontiersin.org This direct interaction with metabolic enzymes allows for rapid reprogramming of cellular metabolism in response to changing conditions. frontiersin.org

Furthermore, the synthesis of dipeptides themselves is a regulated enzymatic process. L-amino acid α-ligase (Lal) is an enzyme that catalyzes the formation of various dipeptides from unprotected L-amino acids, a process coupled with ATP hydrolysis. nih.gov This enzymatic synthesis offers a potential route for the production of specific dipeptides with desired biological activities. nih.gov

The table below summarizes key enzymes involved in the metabolic conversions of specific alpha dipeptides.

DipeptideEnzyme(s)Organism/SystemMetabolic Outcome
AspartylaspartateAspartylaspartate dipeptidase, Aspartate ammonia-lyase, Fumarase, Malate dehydrogenase, Pyruvate oxidoreductase, Fumarate reductasePorphyromonas gingivalisProduction of fumarate, succinate, and acetyl-CoA
GlutamylglutamateNot fully elucidatedPorphyromonas gingivalisProduction of butyrate, propionate, and acetate
Branched-chain amino acid-containing dipeptidesPhosphoenolpyruvate carboxykinase (inhibited by)Arabidopsis thalianaRegulation of gluconeogenesis/glycolysis
L-amino acids (for synthesis)L-amino acid α-ligase (Lal)General (enzymatic process)Synthesis of various dipeptides

Contribution to Redox Regulation: In Vitro and Cellular Model Studies

Redox regulation is a critical component of cellular homeostasis, maintaining the balance between oxidizing and reducing agents. Alpha dipeptides, particularly those containing specific amino acids like histidine and cysteine, have demonstrated significant antioxidant properties in in-vitro and cellular models. They contribute to redox balance through direct scavenging of reactive oxygen species (ROS) and by modulating the activity of key antioxidant enzymes.

Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-methyl-L-histidine), are known for their ability to sequester reactive carbonyl species, which are products of lipid and sugar oxidation. koreamed.org This action helps to prevent the formation of advanced glycation/lipoxidation end products (AGEs/ALEs), which can lead to cellular dysfunction. koreamed.org In-vitro studies have shown that carnosine can inhibit protein glycation and even reverse the formation of glycated proteins. koreamed.org

The glutathione (B108866) system is a major cellular antioxidant defense, and the tripeptide glutathione (γ-glutamyl-cysteine-glycine) is a key player. frontiersin.orgmq.edu.au While technically a tripeptide, its dipeptide components and related molecules are integral to redox control. The synthesis of glutathione is regulated by the enzyme γ-glutamylcysteine synthetase (γ-GCS). nih.gov Studies using L-buthionine-(S,R)-sulfoximine (BSO), an inhibitor of γ-GCS, have shown that depleting glutathione levels can augment inflammatory responses, highlighting the importance of this peptide in maintaining redox equilibrium. nih.gov

Furthermore, bioactive peptides derived from food sources have been shown to enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in cell and animal models. rsc.org These peptides can regulate the gene expression of these enzymes, often through pathways like the Keap1-Nrf2/ARE signaling pathway, a central regulator of cellular antioxidant responses. mdpi.com For example, antioxidant peptides can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant enzyme genes. mdpi.com

Dipeptide/Related PeptideMechanism of Redox RegulationModel SystemReference
Carnosine (β-alanyl-L-histidine)Sequesters reactive carbonyl species, inhibits protein glycationIn vitro koreamed.org
Anserine (β-alanyl-methyl-L-histidine)Sequesters reactive carbonyl speciesGeneral (review) koreamed.org
Glutathione (γ-glutamyl-cysteine-glycine)Major cellular antioxidant, detoxifies ROSCellular models frontiersin.orgmq.edu.au
Food-derived bioactive peptidesEnhance activity and expression of antioxidant enzymes (SOD, CAT, GPx)Cell and animal models rsc.org

Role in Cellular Stress Responses: Mechanistic Research

Cells are constantly exposed to various stressors that can disrupt homeostasis. Alpha dipeptides have been implicated in the cellular stress response, helping cells to cope with and adapt to adverse conditions. Mechanistic research is beginning to uncover how these small peptides modulate stress signaling pathways.

One area of focus has been the integrated stress response (ISR), a signaling network activated by various stressors that converges on the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). nih.gov This phosphorylation leads to a general repression of protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program to resolve the stress. nih.gov Research has shown that certain dipeptide repeat proteins can trigger the ISR, suggesting a role for dipeptides in this fundamental stress response pathway. nih.gov

In the context of neurodegenerative disease models, specific dipeptides have been shown to modulate cellular responses to mechanical stress. For example, proline:arginine (PR) poly-dipeptides, which are associated with certain neurodegenerative conditions, have been found to alter the organization of the cytoskeleton and increase cell stiffness. researchgate.netfrontiersin.org These changes affect the cell's ability to respond to mechanical stimuli, leading to a maladaptive stress response. researchgate.netfrontiersin.org Specifically, PR poly-dipeptides were shown to increase the expression of mechanical stress response factors. frontiersin.org

The dipeptide prolyl-4-hydroxyproline (Pro-Hyp), derived from collagen, has been shown to promote cellular homeostasis in tendon cells. researchgate.net It influences the differentiation and maturation of these cells and induces chemotactic activity, suggesting a role in tissue repair and response to injury, which is a form of cellular stress. researchgate.net

Functions in Intercellular Communication (Non-Clinical Models)

Beyond their intracellular roles, alpha dipeptides are crucial players in intercellular communication, acting as signaling molecules in a variety of non-clinical models. They can function as autoinducers in microorganisms and as signaling molecules analogous to peptide hormones and neurotransmitters in simple model systems.

Signaling Molecules in Microorganisms: Research on Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. This process relies on the production and detection of small signaling molecules called autoinducers. nih.gov Cyclic dipeptides, which are formed from the condensation of two α-amino acids, have been identified as important QS signaling molecules in several bacterial species. researchgate.net

These cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), can regulate a variety of bacterial behaviors, including biofilm formation and virulence factor production. researchgate.netoup.com For example, in Serratia odorifera, a range of cyclic dipeptides including cyclo(Pro-Phe), cyclo(Pro-Tyr), and cyclo(Pro-Val) act as autoinducers. researchgate.net In Gram-positive bacteria, short peptides, often cyclic, serve as autoinducing peptides (AIPs) to regulate gene expression in a density-dependent manner. nih.govmdpi.com

The specificity of these dipeptide signals allows for intricate communication networks within and between bacterial species. The structure of the DKP backbone, formed from two alpha-amino acids, provides a scaffold for chemical diversity, enabling different dipeptides to have distinct signaling functions. researchgate.net

Cyclic DipeptideFunctionOrganism
cyclo(Pro-Phe)Quorum sensing autoinducerSerratia odorifera
cyclo(Pro-Tyr)Quorum sensing autoinducerSerratia odorifera
cyclo(Pro-Val)Quorum sensing autoinducerSerratia odorifera
cyclo(Pro-Leu)Quorum sensing autoinducerSerratia odorifera
cyclo(Tyr-Leu)Quorum sensing autoinducerSerratia odorifera
cyclo(Tyr-Ile)Quorum sensing autoinducerSerratia odorifera

Peptide Hormones and Neurotransmitters in Model Systems: Mechanistic Elucidation

In more complex organisms, peptides play fundamental roles as hormones and neurotransmitters. nih.govresearchgate.net While many of these are larger than dipeptides, the principles of their synthesis, release, and action provide a framework for understanding the potential signaling roles of smaller alpha dipeptides in model systems. Neuropeptides, for instance, are synthesized from larger precursor proteins (propeptides) that are cleaved to produce the active peptide. nih.govwikipedia.org This process is analogous to the generation of bioactive dipeptides from larger proteins.

Research on dipeptidyl peptidase-4 (DPP-4), an enzyme that cleaves dipeptides from the N-terminus of peptides, provides insight into the regulation of peptide signaling. frontiersin.org DPP-4 is known to inactivate the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1), which is crucial for glucose homeostasis. frontiersin.org This demonstrates how the enzymatic processing of peptides, including the removal of dipeptide units, can have profound physiological effects. The expression of DPP-4 itself is regulated by metabolic stress, further highlighting the integration of dipeptide metabolism with broader physiological signaling networks. frontiersin.org

While direct evidence for alpha dipeptides acting as classical hormones or neurotransmitters is still emerging, their structural similarity to the active portions of larger neuropeptides and their ability to be generated through specific enzymatic cleavage suggests a potential for such roles. researchgate.netacs.org The study of neuropeptide families, such as the tachykinins which share a common C-terminal sequence, indicates that specific, short amino acid motifs are key to their biological activity. nih.gov This principle could extend to alpha dipeptides, where the specific amino acid composition dictates their signaling function.

Pheromones and Chemotactic Agents: Research on Behavioral Responses

Alpha dipeptides and short peptides containing dipeptide motifs play crucial roles as signaling molecules that elicit behavioral responses in a variety of organisms, from single-celled eukaryotes to fungi and mammalian cells. This signaling is primarily observed in chemotaxis, the directed movement of an organism or cell in response to a chemical stimulus, and in pheromonal communication for processes like mating.

Research has extensively documented the role of N-formylated peptides, particularly those originating from bacteria, as potent chemoattractants for neutrophils. scienceopen.com A systematic study of synthetic N-formyl methionyl peptides revealed that their chemotactic activity is highly structure-dependent. nih.gov The dipeptide F-Met-Leu, for example, is a component of more potent tri- and tetrapeptides that stimulate both directed and random locomotion in neutrophils. nih.gov The most active peptide identified in this study, F-Met-Leu-Phe, induced migration at an exceptionally low concentration (ED50 of 7 x 10⁻¹¹ M), highlighting the extreme specificity of the neutrophil response. nih.gov This specificity suggests the interaction occurs via a stereospecific receptor on the neutrophil surface. nih.gov Studies on the unicellular organism Tetrahymena also show responses to formylated peptides, though with different specificities; for instance, fMLP acts as a chemoattractant, while other related peptides have neutral or even repellent effects. semmelweis.hu This indicates an evolutionary conservation of peptide-based chemotactic signaling, albeit with divergent ligand-receptor relationships.

In the realm of pheromones, the α-factor mating pheromone in the yeast Saccharomyces cerevisiae serves as a key model. While the full pheromone is a tridecapeptide (WHWLQLKPGQPMY), studies of its structure-activity relationship have elucidated the importance of specific residues and conformations for receptor binding and signal transduction. nih.govmedchemexpress.com The pheromone is recognized by a G protein-coupled receptor (GPCR), Ste2p. nih.govmedchemexpress.com Structural analyses suggest that a flexible bend in the center of the peptide is crucial for the conformational changes that activate the receptor. nih.gov In other fungi, such as those in the Leotiomycetes class, α-factor pheromones often contain repeating units of a mature pheromone sequence, which can include β-turn dipeptides. researchgate.net In Fusarium oxysporum, the α-pheromone acts as both a chemoattractant and a quorum-sensing signal, with its activity being dependent on its structure and interaction with membrane environments. frontiersin.org

Bacterial dipeptide transport systems are also implicated in chemotaxis. In E. coli, the dipeptide permease (Dpp) transporter functions as a primary chemoreceptor, where interaction with dipeptides initiates the flagellar motion responsible for chemotaxis. frontiersin.org

Table 1: Examples of Dipeptides and Related Peptides in Chemotaxis

Peptide/CompoundOrganism/Cell TypeObserved Behavioral ResponseEffective Concentration (ED50)Reference
F-Met-Leu-Phe (fMLP)Rabbit NeutrophilsPotent chemoattractant; induces migration and lysosomal enzyme release.7 x 10⁻¹¹ M (migration) nih.gov
F-Met-Met-MetRabbit NeutrophilsChemoattractant; stimulates directed and random locomotion.Not specified nih.gov
fMLPTetrahymena pyriformisPositive chemotactic (attractant) response.Not specified semmelweis.hu
fMV (N-formyl-Met-Val)Tetrahymena pyriformisWeak chemoattractant activity.Not specified semmelweis.hu
fMS (N-formyl-Met-Ser)Tetrahymena pyriformisChemorepellent activity.Not specified semmelweis.hu
α-Factor Pheromone (WHWLQLKPGQPMY)Saccharomyces cerevisiae (yeast)Mating response; chemoattractant for 'a' cells.Kd of 0.3 μM medchemexpress.com

Roles in Biomineralization and Material Science (Non-Clinical)

Template for Crystal Growth: Research on Nucleation Mechanisms

Alpha dipeptides and short peptide sequences are increasingly recognized for their ability to act as templates, directing the nucleation and growth of inorganic crystals. This bio-inspired approach mimics natural biomineralization, where proteins control the formation of highly ordered mineral structures like bone and shells. researchgate.netaip.orgrsc.org

Research has shown that self-assembled dipeptides can create organized superstructures that serve as templates for mineral deposition. For instance, an assembly of dipeptide ligands has been used to template a two-dimensional array of silver (Ag(I)) ions in a crystalline state. acs.org In this system, a Ag(I)-peptide polymer complex is held together by hydrogen bonds, forming one-dimensional zigzag chains of Ag(I) ions that further assemble into two-dimensional layers. acs.org The peptide assembly supports the Ag-Ag distances, and upon heating, allows for anisotropic thermal expansion, demonstrating a high degree of control over the metallic crystal structure. acs.org

In the context of biomaterials, dipeptides play a role in the nucleation of hydroxyapatite (B223615) (HAP, Ca₁₀(PO₄)₆(OH)₂), the primary mineral component of bone. d-nb.info Studies have demonstrated that HAP can catalyze the formation of dipeptides from amino acids at relatively low temperatures, suggesting a feedback mechanism in prebiotic chemical evolution. d-nb.info Conversely, peptides can control HAP nucleation. Molecular dynamics simulations have investigated how collagen-mimetic peptides, which contain dipeptide sequences, regulate the nucleation of calcium phosphate (B84403) clusters. acs.org These studies reveal that specific charged amino acid residues, like arginine, are dominant in promoting nucleation by creating a favorable energetic environment for the association of calcium and phosphate ions on the peptide surface. acs.org

The self-assembly of Fmoc-dipeptides is also relevant, as the resulting hydrogel fibers can be modulated by metal ions, which influences the nucleation and growth mechanism of the peptide fibrils themselves, a prerequisite for their use as templates. rsc.org For example, Ca²⁺ ions promote faster and more efficient self-assembly into stable fibrils compared to Cs⁺ ions. rsc.org Solution shearing techniques have also been developed to create oriented thin films of crystalline dipeptides, which can then serve as substrates for further controlled growth. rsc.org

Table 2: Dipeptides as Templates for Crystal Nucleation

Dipeptide/Peptide SystemCrystal Type TemplatedKey Mechanistic FindingReference
Ag(I)-dipeptide polymer complexSilver (Ag(I))Dipeptide assembly forms a 2D template controlling the arrangement and thermal expansion of Ag(I) ion arrays. acs.org
Glycine (B1666218) on Hydroxyapatite (HAP)Glycylglycine (dipeptide)HAP mineral surface acts as a catalyst and template, promoting the condensation of amino acids into dipeptides. d-nb.info
Collagen mimetic peptidesHydroxyapatite (Calcium Phosphate)Charged residues (e.g., arginine) on the peptide surface create nucleation sites for calcium phosphate clusters. acs.org
Fmoc-dipeptidesPeptide FibrilsMetal ions (Ca²⁺, Cs⁺) modulate the nucleation and growth mechanism of the peptide assemblies themselves. rsc.org
Phenylalanine and DipeptidesOriented organic crystalsSolution shearing allows for the formation of aligned dipeptide crystals on a substrate, creating a templated thin film. rsc.org

Role in Organic Matrix Formation: In Vitro Studies

The self-assembly of alpha dipeptides into supramolecular structures is a cornerstone of their application in material science. In vitro, these simple molecules can form extensive, well-ordered organic matrices, most notably as hydrogels. nih.govfrontiersin.org These matrices are formed through a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which drive the dipeptides to organize into elongated one-dimensional structures like fibers and ribbons. mdpi.comaksaray.edu.tr These fibers then entangle to form a three-dimensional network that entraps water, creating the hydrogel matrix. mdpi.com

A wide variety of dipeptides have been studied for their ability to form such matrices. Aromatic dipeptides, particularly those containing phenylalanine, are well-known for their self-assembly properties. nih.gov The modification of dipeptides, for example by adding an N-terminal fluorenylmethyloxycarbonyl (Fmoc) or naphthalene (B1677914) (Nap) group, can significantly enhance their ability to form hydrogels. frontiersin.org These aromatic moieties promote π-π stacking, which, in conjunction with hydrogen bonding from the peptide backbone, stabilizes the fibrous network. frontiersin.org For example, Fmoc-Lys(Fmoc)-Asp was reported to form a hydrogel at an exceptionally low concentration of 0.002 wt%. frontiersin.org

In vitro studies have shown that the formation and properties of these dipeptide-based organic matrices can be controlled by external triggers such as pH, temperature, or the presence of ions. nih.govmdpi.com For instance, many N-terminal modified dipeptides form gels upon a decrease in pH, which neutralizes carboxylate groups and allows for the lateral assembly of fibers. frontiersin.org The chirality of the constituent amino acids also plays a critical role; the heterochiral dipeptide D-Phe-L-Phe self-assembles into nanofibrils to form a transparent hydrogel, demonstrating that stereochemistry is a key design parameter. frontiersin.org

These in vitro-formed matrices serve as scaffolds that mimic the natural extracellular matrix (ECM), making them valuable for applications in tissue engineering and as media for 3D cell culture. nih.govacs.org

Table 3: In Vitro Organic Matrix Formation by Alpha Dipeptides

DipeptideModificationMatrix TypeFormation Trigger/ConditionReference
Phe-PheUncappedNanotubes, HydrogelSelf-assembly in solution frontiersin.org
Leu-ΔPheUncapped (contains dehydro-phenylalanine)Stable HydrogelPhysiological aqueous conditions frontiersin.org
VariousN-terminal Naphthalene (Nap)HydrogelpH adjustment frontiersin.org
Lys-AspDouble N-terminal FmocHydrogel with very low CGC (0.002 wt%)Self-assembly frontiersin.org
Boc-β³(R)Phe-β³(R)Phe-OHN-terminal Boc, β-homologueFibers, stable hydrogelAcidic conditions (pH 4) nih.gov
D-Phe-L-PheUncapped, heterochiralNanofibrils, transparent hydrogelSelf-assembly frontiersin.org

Influence on Material Properties: Research on Composites

The incorporation of alpha dipeptides into other materials to form composites can significantly influence and enhance the final properties of the material. The inherent self-assembling nature of dipeptides allows them to form ordered nanostructures within a host matrix, leading to improvements in mechanical strength, thermal stability, and other functional characteristics. researchgate.netmobilityengineeringtech.com

Dipeptide-based hydrogels can be combined with other polymers to create composite materials with tailored properties. For instance, peptide-modified nanofiber-reinforced hydrogels (NFRHs) have been developed that exhibit properties suitable for various biomedical applications. nih.govacs.org The mechanical properties of multicomponent hydrogels containing dipeptides, such as those formed by Phe-Phe and di-D-2-napthylalanine, can be fine-tuned by simply altering the relative concentration of the peptide components. frontiersin.org

Beyond hydrogels, dipeptides are used as reinforcing agents in solid-state composites. The addition of nanoparticles, such as titanium dioxide (TiO₂), to polymer matrices is known to improve mechanical properties like impact and corrosion resistance by enhancing the bond between fibers and the matrix. researchgate.net Similarly, dipeptide nanostructures can act as a reinforcing phase. Research has shown that dipeptide supramolecular structures containing tryptophan can exhibit high thermal stability and mechanical strength. mdpi.com

The creation of conductive composite gels represents another area of research. A composite formed from the dipeptide Fmoc-Lys(Fmoc)-Asp and the conductive polymer polyaniline (PAni) resulted in a cytocompatible material with excellent DNA binding properties, suggesting its utility in bioelectronics. frontiersin.org The performance of any composite material is heavily dependent on the local microstructure and the interface between the matrix and the reinforcement. mobilityengineeringtech.comaprcomposites.com.au The ability of dipeptides to self-assemble into well-defined structures provides a bottom-up approach to controlling this microstructure, thereby influencing the macroscopic properties of the composite. researchgate.net

Table 4: Influence of Alpha Dipeptides on Composite Material Properties

Dipeptide ComponentMatrix/Second ComponentComposite TypeObserved Influence on PropertiesReference
Phe-Phe and di-D-2-napthylalanineWaterMulticomponent HydrogelMechanical properties (e.g., stiffness) can be tuned by changing the peptide ratio. frontiersin.org
Fmoc-Lys(Fmoc)-AspPolyaniline (PAni)Conductive HydrogelResulting composite is conductive and shows excellent DNA binding capacity. frontiersin.org
Cyclo(L-Trp-L-Trp)Self-assembledNanocrystalline StructuresEnhanced thermal stability, mechanical strength, and photoluminescence. mdpi.com
Ala-Glu-Lys-Ala (as part of a larger peptide)Quaternized Carboxymethyl ChitosanInjectable HydrogelExhibited tissue reconstruction and self-healing properties. nih.govacs.org

Design, Synthesis, and Evaluation of Alpha Dipeptide Derivatives and Analogues

Rational Design Principles for Alpha Dipeptide Modulators

The rational design of this compound modulators is a cornerstone of modern medicinal chemistry, aiming to optimize their therapeutic potential. This process involves a deep understanding of the structural and chemical properties that govern their biological activity. Key strategies include introducing modifications to enhance stability, improve binding affinity to target receptors, and fine-tune pharmacokinetic profiles. mdpi.com The overarching goal is to transform naturally occurring or synthetic peptides into drug-like molecules with improved therapeutic properties. longdom.org

A fundamental principle in this endeavor is the recognition that structurally similar compounds often exhibit comparable physicochemical and biological activities. researchgate.net This concept underpins the various molecular modification strategies employed to refine a lead compound. The design process for this compound modulators often begins with identifying the key amino acid residues responsible for the desired biological effect. These "hot spots" of binding energy are then targeted for modification. chemrxiv.org

The design strategies are not merely about mimicking the original peptide but about creating superior versions. This can involve altering the peptide backbone, substituting amino acid side chains, or introducing conformational constraints to lock the molecule in its bioactive shape. aacrjournals.orguni-regensburg.de Ultimately, the rational design of this compound modulators is a multidisciplinary effort that combines computational modeling, synthetic chemistry, and biological evaluation to create novel therapeutic agents.

Bioisosteric Replacements and Conformational Constraints

Bioisosteric replacement is a powerful strategy in drug design where a specific part of a molecule is substituted with another group that has similar physical or chemical properties, with the goal of creating a more effective drug. researchgate.net This technique is frequently applied to alpha dipeptides to enhance their properties. nih.gov The replacement of an amide bond with a bioisostere, for instance, can lead to peptidomimetics with improved metabolic stability and retained or enhanced biological activity. nih.gov Common bioisosteres for the amide bond include 1,2,3-triazoles, oxadiazoles, and fluoroalkenes. nih.gov

Key factors to consider for a planned bioisosteric substitution include:

Molecular size and volume sci-hub.se

Electron distribution and hybridization sci-hub.se

Polarity and bond characteristics sci-hub.se

Conformational factors and hydrogen bonding capabilities researchgate.netsci-hub.se

Chemical reactivity and metabolic stability sci-hub.se

Lipophilicity and solubility researchgate.netsci-hub.se

Conformational constraints are another critical aspect of rational design. By restricting the flexibility of the dipeptide, it can be "locked" into the specific three-dimensional shape required for binding to its biological target. uni-regensburg.de This can lead to increased potency and selectivity. Macrocyclization, often achieved through techniques like peptide stapling, is a common method for introducing conformational constraints. wikipedia.org This involves creating a cyclic structure by linking amino acid side chains, which stabilizes the desired conformation, such as an alpha-helix. wikipedia.org The imidazolone (B8795221) heterocycle is another example of a bioisostere that can act as a cis-amide bond surrogate, helping to pre-organize linear peptides for macrocyclization. chemrxiv.org

Peptidomimetic Strategies Applied to Alpha Dipeptides

Peptidomimetics are compounds designed to mimic peptides but with modified structures to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. longdom.org These strategies are broadly applied to alpha dipeptides to create more drug-like molecules. aacrjournals.org Peptidomimetic design can range from simple modifications of the peptide backbone to extensive structural alterations. longdom.org

Peptidomimetic strategies can be broadly categorized:

Class A: Modified peptides primarily composed of proteogenic amino acids with modifications aimed at increasing stability or affinity. wikipedia.org

Class B: Peptides containing a significant number of non-natural amino acids or major backbone modifications. wikipedia.org

Class C and D: Small molecules designed to mimic the binding epitope of a peptide. wikipedia.org

These strategies have led to the development of peptidomimetics that can effectively target protein-protein interactions (PPIs), which are often characterized by large and shallow binding surfaces that are difficult for traditional small molecules to address. chemrxiv.orgaacrjournals.org

De Novo Design of Novel this compound Scaffolds

De novo design represents a more ambitious approach, aiming to create entirely new protein or peptide structures from scratch, rather than modifying existing ones. preprints.org This strategy leverages computational methods to design novel scaffolds that can mimic the secondary structures of proteins, such as α-helices and β-sheets, which are often crucial for biological interactions. rsc.orgcreative-biolabs.com

The process of de novo design typically involves two main stages: first, generating a backbone scaffold that is structurally sound, and second, identifying an amino acid sequence that will fold into that desired structure. creative-biolabs.com Advanced computational tools, including deep learning networks like AlphaFold, have revolutionized this field by enabling the design of complex and stable protein architectures. preprints.orgembopress.orgnih.gov

These methods can generate novel repeat proteins with mixed alpha-helix and beta-strand topologies. researchgate.net The design process can be guided by specific functional goals, such as creating a scaffold to present a particular binding motif. preprints.org For instance, a pyrimidodiazepine skeleton has been used as a single core to create scaffolds mimicking α-helices, β-strands, and β-turns. chemrxiv.org This approach offers a powerful way to explore new chemical space and develop innovative this compound-based therapeutics with potentially novel mechanisms of action. chemrxiv.orgrsc.org

Synthesis of Modified Alpha Dipeptides

The synthesis of modified alpha dipeptides is a critical step in translating rational design into tangible molecules for biological evaluation. This involves the development of versatile and efficient chemical methods to introduce specific modifications, such as non-canonical amino acids or cyclic structures. These synthetic strategies must be robust enough to accommodate a wide range of functional groups and stereochemical complexities.

Incorporation of Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptide chains is a powerful strategy for creating novel alpha dipeptides with enhanced properties. nih.gov NcAAs are amino acids that are not among the 20 proteinogenic amino acids and can introduce unique structural and functional features. Their inclusion can improve metabolic stability, modulate conformation, and introduce new functionalities for further chemical modification. mdpi.com

Several methods exist for incorporating ncAAs into peptides:

Chemical Synthesis: This is a widely used approach that allows for the precise placement of ncAAs within a peptide sequence. nih.gov Solid-phase peptide synthesis (SPPS) is a common technique that facilitates the sequential addition of amino acids, including ncAAs, to a growing peptide chain attached to a solid support. researchgate.net

Ribosome-Mediated Elaboration: This method utilizes the cell's protein synthesis machinery to incorporate ncAAs. It often involves the use of suppressor tRNAs that are chemically "charged" with the desired ncAA. nih.gov

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical reactions to produce ncAAs and incorporate them into peptides. oup.com For example, transaminases can be used to synthesize a variety of α-amino acids from corresponding ketoacids. oup.comresearchgate.net

The development of new synthetic methods continues to expand the toolbox for creating modified peptides. For instance, direct organic reactions on peptidic substrates supported by a hydrophobic anchor have been developed for incorporating ncAAs. nih.gov These advancements enable the creation of a diverse range of alpha dipeptides with tailored properties for various applications. mdpi.com

Cyclic this compound Synthesis and Properties

Cyclic alpha dipeptides, also known as 2,5-diketopiperazines (DKPs), are the smallest possible cyclic peptides and represent a privileged scaffold in drug discovery. frontiersin.org Their constrained conformation enhances metabolic stability, protease resistance, and the ability to specifically interact with biological targets compared to their linear counterparts. frontiersin.org This inherent rigidity makes them attractive starting points for the design of new therapeutic agents. itjfs.comunits.it

The synthesis of cyclic dipeptides can be achieved through several methods:

Dipeptide Cyclization: This is the most common method and involves the intramolecular cyclization of a linear dipeptide. units.it Typically, a C-terminally protected dipeptide is used, where the N-terminal amine acts as a nucleophile to form the cyclic structure. itjfs.com This can be performed in solution (liquid-phase synthesis) or on a solid support (solid-phase peptide synthesis). itjfs.commdpi.com

Biosynthesis: In nature, cyclic dipeptides are produced by enzymes such as cyclodipeptide synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs). itjfs.com

Conjugation Strategies for Research Tools (e.g., fluorescent probes, PEGylation)

The functionalization of alpha dipeptides through conjugation with reporter molecules or polymers is a critical strategy for developing sophisticated research tools. These modifications enable the tracking of dipeptides in biological systems and can enhance their therapeutic potential by altering their pharmacokinetic profiles.

Fluorescent Probes: The conjugation of fluorescent molecules to alpha dipeptides creates probes for monitoring cellular events, enzyme activity, and biomolecular interactions in real-time. researchgate.net A primary strategy involves the incorporation of unnatural fluorescent amino acids (FlAAs) directly into the dipeptide sequence during synthesis. rsc.org These FlAAs contain highly conjugated chromophores, such as coumarin, flavone, or polyaromatic groups, in their side chains. researchgate.netrsc.org For example, dibenzofuran (B1670420) α-amino acids have been developed as conformationally rigid analogues of tyrosine that possess enhanced fluorescent properties. acs.org These can be incorporated into peptides to act as Förster resonance energy transfer (FRET) donors to monitor processes like peptide hydrolysis by proteases. acs.org

Another common method is the post-synthetic modification of a dipeptide. This often involves attaching a fluorophore to a specific functional group on the peptide, such as the N-terminal amino group or the side chain of an amino acid like lysine (B10760008). researchgate.net Fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC) and 7-amino-4-methylcoumarin-3-acetic acid (AMCA) are used for this purpose. mdpi.comphysiology.org For instance, the fluorescent dipeptide derivative β-Ala-Lys-Nε-AMCA was synthesized to study dipeptide uptake in specific cell types, revealing transport mechanisms. physiology.org These probes allow for sensitive detection and imaging, providing insights into the localization, dynamics, and interactions of dipeptides within complex biological environments. aip.org

PEGylation: Polyethylene glycol (PEG) is a non-toxic, non-immunogenic polymer approved by the FDA that can be covalently attached to peptides in a process known as PEGylation. ucl.ac.be This strategy is employed to improve the pharmacological properties of peptide-based drugs. bachem.com Key advantages include an increased circulatory half-life, improved solubility, reduced clearance by the kidneys, and protection from enzymatic degradation. ucl.ac.bebachem.com

Several chemical strategies exist for PEGylating peptides. A common approach is N-terminal specific PEGylation, which utilizes NHS ester-activated PEG to react with the alpha-amino group of the N-terminal amino acid. mdpi.com Alternatively, PEG can be attached to the side chains of specific amino acids, such as the ε-amino group of lysine. bachem.commdpi.com Branched PEG structures, often created by attaching two linear PEG chains to a lysine core, can also be used, offering different pharmacokinetic profiles. bachem.com

A more advanced strategy involves reversible or cleavable PEGylation. This approach uses a linker between the peptide and the PEG chain that is stable in circulation but is cleaved under specific physiological conditions, such as the low pH or high enzyme concentration in a tumor microenvironment. bachem.com A notable example is the use of the cathepsin B-sensitive dipeptide, valine-citrulline (vc), as a linker to conjugate PEG to tumor necrosis factor-alpha (TNF-α). researchgate.net This design allows the PEGylated prodrug to circulate with a long half-life, with the active TNF-α being specifically released at the tumor site where cathepsin B is overexpressed. researchgate.net

In Vitro Evaluation of Derivative Activities and Specificity (Mechanistic)

The therapeutic potential of this compound derivatives is frequently assessed through their ability to modulate the activity of key enzymes. Dipeptidyl peptidase-4 (DPP-4) and α-glucosidase are two important targets in the management of type 2 diabetes.

DPP-4 Inhibition: DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, which are crucial for glucose-dependent insulin (B600854) secretion. up.ac.za Inhibiting DPP-4 prolongs the action of these hormones. up.ac.za Numerous studies have shown that protein hydrolysates are a rich source of DPP-4 inhibitory peptides. nih.gov For example, whey protein isolate, when digested by pepsin, yields peptide fragments with significant DPP-4 inhibitory activity. The hydrolysate of α-lactalbumin was found to be particularly potent. nih.gov While many studies focus on complex hydrolysates, research on specific dipeptides has identified active sequences. up.ac.za Kinetic studies help to elucidate the mechanism of inhibition; for instance, the dipeptide derivatives SVPA and SEPA were found to be mixed inhibitors of DPP-4, whereas STYV and STY were uncompetitive inhibitors. up.ac.za

α-Glucosidase Inhibition: α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition helps to control postprandial hyperglycemia. Peptides and their derivatives have been evaluated for this activity. Studies have shown that hydrolysates from sources like whey protein and quinoa can inhibit α-glucosidase. nih.govresearchgate.net Specific dipeptides and their analogues are also being investigated. For example, a study comparing the inhibitory potential of a sterol compound to the standard drug acarbose (B1664774) provides a framework for how novel compounds are evaluated. mdpi.com In another study, dipeptides were synthesized from 4-hydroxyisoleucine, and the derivative GLY-L-4-OHIL showed improved in vitro anti-diabetic activity compared to the parent compound. openaccessjournals.com

Compound/HydrolysateTarget EnzymeIC₅₀ ValueSource(s)
α-Lactalbumin HydrolysateDPP-40.036 mg/mL nih.gov
SEPADPP-45.78 ± 0.19 mM up.ac.za
Sitagliptin (standard)DPP-40.73 µM mdpi.com
StellasterolDPP-4427.39 µM mdpi.com
Stellasterolα-Glucosidase314.54 µM mdpi.com
Acarbose (standard)α-Glucosidase207.87 µM mdpi.com

Evaluating the direct interaction between an this compound derivative and its target receptor without cellular interference is crucial for understanding its binding affinity and specificity. Cell-free systems are ideal for this purpose. These assays typically use purified receptors or membrane fractions containing the receptor of interest.

One powerful technique is the use of radioligand binding assays. In this method, a dipeptide ligand is radiolabeled (e.g., with tritium) and incubated with membranes containing the target receptor. For example, cell-free protein production systems have been adapted to synthesize tritium-labeled peptide ligands for G protein-coupled receptors (GPCRs). nih.gov The binding affinity is quantified by determining the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value signifies higher binding affinity. Studies using this method have successfully characterized the high-affinity binding of cell-free synthesized ligands to the endothelin B receptor and the complement 5a receptor. nih.gov

Fluorescence-based techniques are also widely used. Fluorescence anisotropy, for instance, can measure the binding of a fluorescently labeled peptide to a receptor. This method was used to demonstrate that dipeptides like glycyl-leucine (GL) can bind to the F pocket of MHC class I molecules, promoting a peptide-receptive conformation that facilitates the binding of higher-affinity peptides. pnas.org Synthetic receptors have also been designed to bind specific amino acids or peptide sequences, with binding constants determined in aqueous solutions using techniques like NMR titration. rsc.org

LigandReceptorBinding Affinity (Kd)MethodSource(s)
[³H]-pET-1 (cell-free synthesized)Endothelin B Receptor0.8 ± 0.3 nMRadioligand Binding Assay nih.gov
[³H]-C5a (cell-free synthesized)Complement 5a Receptor1.18 ± 0.27 nMRadioligand Binding Assay nih.gov
OB1TNF-α300 nMNot specified mdpi.com
OB2TNF-α46.7 nMNot specified mdpi.com
Ac-RGD-NH₂Synthetic Guanidiniocarbonyl Pyrrole ReceptorKa = 2700 M⁻¹Not specified rsc.org
H₂N-l-Phe-d-Pro-CONHCH₃β-Cyclodextrin ReceptorKa = 180 M⁻¹¹H NMR Titration rsc.org

Understanding how this compound derivatives enter cells and where they localize is fundamental to their development as therapeutic agents or research probes.

Cellular Uptake: Dipeptides and small peptides are primarily taken up by cells through specific transporters. The peptide transporter 1 (PepT1) is a well-characterized transporter responsible for the uptake of di- and tripeptides in the intestines. Research has shown that modifying nanoparticles with dipeptides, such as L-valine-valine, can facilitate their cellular uptake via a PepT1-mediated, proton-dependent process. tandfonline.com The efficiency of this uptake can be influenced by pH, with lower pH conditions sometimes enhancing transport. tandfonline.com

Beyond canonical transporters, other mechanisms exist. Studies using a fluorescent dipeptide derivative (β-Ala-Lys-Nε-AMCA) revealed its specific accumulation in pituitary folliculostellate cells through an energy-dependent, high-affinity transporter that appears to be driven by a proton gradient. physiology.org Some cationic peptides can cross cell membranes through endocytosis, an energy-dependent pathway. researchgate.net The mechanism of uptake for dipeptide derivatives can be complex, potentially involving simple diffusion for trace amounts, followed by intracellular hydrolysis or transformation. nih.gov

Organelle Targeting: Once inside the cell, dipeptide derivatives can be designed to target specific organelles, enhancing their efficacy and reducing off-target effects. This is typically achieved by incorporating an organelle-specific targeting signal into the peptide's sequence. acs.orgucl.ac.uk

Mitochondria: The most common mitochondrial targeting signal is an N-terminal pre-sequence of 10-70 amino acids that forms an amphipathic alpha-helix with alternating hydrophobic and positively charged residues. cureffi.orgwikipedia.org By fusing a dipeptide to such a sequence, it can be directed to the mitochondrial matrix. ucl.ac.uk Studies have demonstrated that FITC-labeled peptides can be engineered to localize and self-assemble within mitochondria, leading to membrane disruption and apoptosis in cancer cells. mdpi.com

Nucleus: Nuclear localization signals (NLS) are required to transport molecules through the nuclear pore complex. ucl.ac.uk

Lysosomes: Targeting lysosomes can be achieved using specific peptide sequences. For example, polyhistidine peptides have been shown to accumulate in lysosomes and can act as carriers to deliver enzymes to this organelle. acs.org

Endoplasmic Reticulum (ER) and Golgi: Targeting the ER often involves an N-terminal signal peptide characterized by a hydrophobic alpha-helix. ucl.ac.uk TAT peptides conjugated to quantum dots have been observed to accumulate in the Golgi apparatus, demonstrating their utility for subcellular tracking. acs.org

This ability to direct alpha dipeptides to specific subcellular locations opens up possibilities for targeted drug delivery and the development of probes to study organelle-specific biological processes. mdpi.com

Advanced Analytical and Spectroscopic Methodologies in Alpha Dipeptide Research

High-Resolution Spectroscopic Techniques for Research

High-resolution spectroscopic methods are indispensable for the detailed characterization of alpha dipeptides at the molecular level. These techniques allow for the determination of three-dimensional structures, the study of self-assembly, and the real-time observation of interaction dynamics.

Advanced NMR Pulse Sequences for Complex Dipeptide Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of dipeptides in solution. researchgate.net Advanced multi-dimensional NMR pulse sequences are critical for resolving the complex spectra of dipeptides and for the unambiguous assignment of atomic resonances. walisongo.ac.id

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are frequently employed. acs.orguzh.ch A COSY spectrum reveals scalar couplings between protons that are two or three bonds apart, which is instrumental in identifying adjacent amino acid residues. walisongo.ac.id TOCSY extends this by showing correlations between all protons within a spin system, effectively identifying all protons belonging to a single amino acid residue. chemrxiv.org The NOESY pulse sequence is used to detect through-space interactions between protons that are close in proximity, providing crucial information for determining the three-dimensional conformation of the dipeptide. uzh.ch The order in which amino acids are connected in a dipeptide can influence the chemical shift of the α-protons, a detail that can be resolved through comparative analysis of their NMR spectra. researchgate.netacs.org

NMR Pulse Sequence Principle of Operation Application in Alpha Dipeptide Research
COSY (Correlation Spectroscopy) Detects scalar (through-bond) coupling between protons on adjacent atoms (typically 2-3 bonds). walisongo.ac.idAssigning proton peaks in the 1D spectrum and identifying neighboring protons within an amino acid residue. walisongo.ac.idacs.org
TOCSY (Total Correlation Spectroscopy) Establishes correlations between all protons within a coupled spin system of an amino acid. chemrxiv.orgIdentifying all proton resonances belonging to a specific amino acid residue in the dipeptide. chemrxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy) Detects through-space dipolar couplings between protons that are in close spatial proximity (<5 Å). uzh.chDetermining the 3D conformation and folding of the dipeptide in solution. uzh.ch

Cryo-Electron Microscopy (Cryo-EM) for Dipeptide Assemblies

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for visualizing the high-resolution structures of biological macromolecules, including self-assembled dipeptide structures. This method allows for the imaging of specimens in their near-native, hydrated state by flash-freezing them in vitreous ice. acs.org

Cryo-EM is particularly valuable for studying the fibrillar structures formed by the self-assembly of alpha dipeptides, such as those implicated in amyloid diseases. kobe-u.ac.jp For instance, Cryo-EM has been used to analyze the nanofiber structures formed by dipeptides, revealing details about their helical arrangements and the intrinsic disorder at the periphery of the nanofibers. researchgate.net In one study, Cryo-EM, in conjunction with molecular dynamics simulations, was used to investigate the self-assembly of diphenylalanine dipeptides, providing insights into the formation of different nanostructures. aip.org The technique has also been applied to understand the structure of hydrogels formed by the self-assembly of modified dipeptides. frontiersin.org

Dipeptide System Key Cryo-EM Finding Structural Implication
Self-assembling tripeptide (Fmoc-FFY) Revealed a triple-stranded helical structure in the resulting nanofiber. acs.orgProvides a mechanism for the formation of an entangled network and stabilization through intermolecular interactions. acs.org
De novo designed self-assembling peptides (SAFs) Determined the structure of gigadalton-scale fibers to a resolution of approximately 8 Å, showing a hexagonal packing of coiled-coil fibrils. pnas.orgOffers a high-resolution description of how α-helical fibrils pack into larger protein fibers. pnas.org
Multidomain Peptide (MDP) Hydrogels Showed that MDP fibers containing an LRG sequence were degraded into amorphous aggregates after treatment with MMP-2. acs.orgDemonstrates the potential for engineering biodegradable peptide-based biomaterials. acs.org

Single-Molecule Fluorescence Spectroscopy for Interaction Dynamics

Single-molecule fluorescence spectroscopy, particularly Förster Resonance Energy Transfer (smFRET), provides a powerful approach to study the conformational dynamics and intermolecular interactions of alpha dipeptides. nih.gov By labeling a dipeptide with a donor and an acceptor fluorophore, smFRET can be used as a "spectroscopic ruler" to measure intramolecular distances and their fluctuations over time. elifesciences.org

This technique is capable of resolving structural and dynamic heterogeneities within a population of molecules, which is often not possible with ensemble measurement techniques. elifesciences.orguni-muenchen.de smFRET experiments have been instrumental in characterizing the rapidly fluctuating conformations of intrinsically disordered proteins and peptides. nih.gov The dynamics of unstructured peptides labeled with a FRET pair can be analyzed over a wide range of timescales, from nanoseconds to milliseconds. acs.org

Single-Molecule Technique Principle of Operation Application in this compound Research
smFRET (single-molecule Förster Resonance Energy Transfer) Measures the efficiency of energy transfer between a donor and an acceptor fluorophore, which is dependent on the distance between them. elifesciences.orgCharacterizing conformational changes, folding-unfolding dynamics, and binding events of dipeptides. nih.govuni-muenchen.de
Fluorescence Correlation Spectroscopy (FCS) Analyzes fluorescence intensity fluctuations in a small observation volume to determine diffusion coefficients and concentrations of fluorescently labeled molecules. nih.govStudying the hydrodynamic radius of dipeptides and their interactions with other molecules. nih.gov

Chromatographic and Electrophoretic Separations for Research Applications

Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and analysis of alpha dipeptides. These methods are crucial for assessing enantiomeric purity and for quantifying interaction affinities.

Chiral Chromatography for Enantiomeric Purity Assessment in Research

The enantiomeric purity of alpha dipeptides is a critical quality attribute, as different stereoisomers can exhibit distinct biological activities. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a primary method for the separation and quantification of dipeptide enantiomers. researchgate.netnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a dipeptide, leading to their separation. sigmaaldrich.com Various types of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin), and crown ethers. chromatographytoday.com The choice of CSP and mobile phase conditions is crucial for achieving optimal separation. chromatographytoday.com For some dipeptides, derivatization with a chromophoric group may be necessary to enable detection by UV absorbance. cat-online.com

Chiral Selector/Stationary Phase Separation Principle Typical Application for Dipeptides
Cyclodextrins Forms inclusion complexes with the dipeptide enantiomers, with differing stabilities. capes.gov.brSeparation of acylated dipeptide stereoisomers. capes.gov.br
Macrocyclic Glycopeptides (e.g., Teicoplanin) Multiple chiral centers and functional groups allow for a variety of interactions including hydrogen bonding, ionic, and dipole-dipole interactions. chromatographytoday.comBroad-spectrum separation of both free and N-protected amino acids and dipeptides. mdpi.com
Crown Ethers Forms complexes with the primary amine of the N-terminal amino acid through hydrogen bonding. chromatographytoday.comEnantioseparation of dipeptides containing a primary amine.
Ligand Exchange A chiral ligand (e.g., an amino acid) is coated on the stationary phase and forms transient diastereomeric complexes with the dipeptide enantiomers in the presence of a metal ion (e.g., Cu2+). chromatographytoday.comSeparation of underivatized dipeptides.

Capillary Electrophoresis for Interaction Studies

Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of peptides and for studying their non-covalent interactions. vscht.cztandfonline.com In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary. vscht.cz

Affinity Capillary Electrophoresis (ACE) is a specific mode of CE used to characterize binding interactions. nih.gov In ACE, a potential binding partner (ligand) is included in the electrophoresis buffer. The migration time of the dipeptide will change upon interaction with the ligand, and the magnitude of this change can be used to determine the binding constant of the interaction. researchgate.netacs.org CE can also be used to separate structural isomers of dipeptides that have the same mass but different amino acid sequences. researchgate.net

Capillary Electrophoresis Mode Principle of Operation Application in this compound Interaction Studies
Capillary Zone Electrophoresis (CZE) Separation based on the charge-to-size ratio of the analytes in a free solution. tandfonline.comSeparation of dipeptide isomers and purity analysis. tandfonline.comresearchgate.net
Affinity Capillary Electrophoresis (ACE) Separation based on the differential migration of a dipeptide in the presence of a binding partner (ligand) in the buffer. nih.govDetermination of binding constants for dipeptide-ligand interactions. researchgate.netacs.org
Frontal Analysis Capillary Electrophoresis (FACE) A continuous sample of the interacting mixture is introduced into the capillary, and the concentration of the unbound analyte is quantified from the plateau height. researchgate.netCharacterizing the binding of dipeptides to macromolecules like hyaluronic acid and human serum albumin. researchgate.net

Two-Dimensional Chromatography for Complex Mixture Analysis

Two-dimensional liquid chromatography (2D-LC) has emerged as a powerful technique for the analysis of complex samples, such as those containing alpha dipeptides, which are often found in intricate biological and synthetic mixtures. chromatographyonline.comonlinescientificresearch.com Traditional one-dimensional liquid chromatography (1D-LC) often lacks the necessary peak capacity to resolve the numerous components in such samples, leading to co-elution and inaccurate quantification. chromatographyonline.comnih.govnih.gov 2D-LC significantly enhances separation power by subjecting the sample to two independent or "orthogonal" separation mechanisms. chromatographyonline.com This approach can increase the peak capacity from the hundreds, typical for 1D-LC, to several thousands, providing a much higher probability of resolving individual components. onlinescientificresearch.comnih.gov

The fundamental principle of 2D-LC involves transferring fractions from a first-dimension (¹D) column to a second-dimension (²D) column with different selectivity. journalofappliedbioanalysis.com This can be done in a "heart-cutting" mode (LC-LC), where only specific fractions of interest are transferred, or in a "comprehensive" mode (LC×LC), where the entire sample is subjected to both separation dimensions. nih.govacs.org For complex this compound mixtures, comprehensive 2D-LC is particularly advantageous as it provides a complete characterization of the sample. nih.govchromatographyonline.com

Various combinations of chromatographic modes can be employed to achieve orthogonal separation. Common setups for peptide analysis, including dipeptides, involve coupling:

Reversed-Phase LC (RPLC) with RPLC (RPLC×RPLC): While seemingly using the same mode, orthogonality can be achieved by using different stationary phases or mobile phase conditions (e.g., pH, organic modifier). Recent studies have demonstrated the utility of RPLC×RPLC systems for analyzing complex peptide digests, achieving peak capacities of up to 10,000 in a few hours. nih.govchemrxiv.org

Ion-Exchange Chromatography (IEC) with RPLC: This is a classic combination where the first dimension separates peptides based on charge, and the second dimension separates them based on hydrophobicity. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) with RPLC: This setup is effective for separating polar compounds. HILIC separates based on hydrophilicity, providing a distinct selectivity mechanism from the hydrophobicity-based separation of RPLC. nih.govchromatographyonline.com

The development of advanced instrumentation, such as high-speed columns (e.g., monolithic columns) and active solvent modulation (ASM), has significantly reduced analysis times and improved the performance of 2D-LC systems. chromatographyonline.comnih.gov ASM, for instance, helps to mitigate the solvent incompatibility issues that can arise between the two dimensions, allowing for the use of highly efficient columns and improving peak shape. nih.gov When coupled with high-resolution mass spectrometry (HRMS), 2D-LC provides a robust platform for the sensitive and accurate identification and quantification of alpha dipeptides in complex matrices. chemrxiv.org

2D-LC Configuration Separation Principle (Dimension 1) Separation Principle (Dimension 2) Typical Application for Peptides Reference
RPLC×RPLC HydrophobicityHydrophobicity (different conditions)Detailed peptide mapping, analysis of therapeutic antibody digests nih.govchemrxiv.org
IEC×RPLC ChargeHydrophobicityProteomics, analysis of protein digests nih.gov
HILIC×RPLC HydrophilicityHydrophobicityAnalysis of polar peptides and post-translational modifications nih.govchromatographyonline.com
SCX×RPLC Cation Exchange (Charge)HydrophobicityCharacterization of complex peptide mixtures in proteomics nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Real-Time Binding Kinetics Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that enables the real-time monitoring of biomolecular interactions. genscript.comcytivalifesciences.com It has become an indispensable tool in this compound research for characterizing their binding kinetics with various targets, such as proteins, enzymes, and receptors. nih.gov The principle of SPR relies on the detection of changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. rouken.bio When the other molecule (the analyte, e.g., an this compound) flows over the surface and binds to the ligand, the local refractive index changes, which is detected as a shift in the resonance angle of reflected light. genscript.comcytivalifesciences.com This change is recorded in a sensorgram, a plot of response units versus time. cytivalifesciences.com

A typical SPR experiment involves several phases:

Immobilization: The ligand is attached to the sensor chip surface. nih.gov

Association: The analyte is injected at a constant concentration and flows over the surface, allowing for binding to the immobilized ligand. The SPR signal increases during this phase. reactionbiology.com

Equilibrium: The injection of the analyte continues until the binding reaches a steady state, where the rates of association and dissociation are equal.

Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal. reactionbiology.com

From the sensorgram data, crucial kinetic parameters can be determined:

Association rate constant (kₐ): Describes the rate at which the analyte binds to the ligand.

Dissociation rate constant (kₑ): Describes the rate at which the analyte-ligand complex dissociates.

Equilibrium dissociation constant (Kₑ): Represents the affinity of the interaction and is calculated as the ratio of kₑ to kₐ. A lower Kₑ value indicates a higher binding affinity. nih.gov

SPR offers several advantages for studying this compound interactions, including high sensitivity, the ability to analyze interactions in real-time without the need for labels, and the requirement for small sample volumes. cytivalifesciences.comrouken.bio This technique provides a detailed understanding of the stability and longevity of the dipeptide-target complex, which is critical for structure-activity relationship studies. rouken.bio

Kinetic Parameter Description Unit Significance Reference
kₐ (on-rate) Rate of complex formationM⁻¹s⁻¹Faster binding
kₑ (off-rate) Rate of complex decays⁻¹More stable complex (slower off-rate)
Kₑ (Equilibrium Dissociation Constant) Measure of binding affinity (kₑ/kₐ)M (molar)Higher affinity (lower Kₑ) nih.gov

Thermodynamic Profiling of this compound Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes associated with biomolecular interactions. malvernpanalytical.com It provides a complete thermodynamic profile of the binding event in a single experiment, making it highly valuable for understanding the driving forces behind this compound interactions. sciengine.comharvard.edu The principle of ITC involves titrating a solution of one molecule (the ligand, e.g., an this compound) into a sample cell containing the other molecule (the macromolecule, e.g., a protein) at a constant temperature. sciengine.com The instrument measures the heat released (exothermic) or absorbed (endothermic) upon binding. malvernpanalytical.com

As the titration proceeds, the macromolecule becomes saturated with the ligand, and the heat signal diminishes until only the heat of dilution is observed. sciengine.com The resulting data, a plot of heat change per injection versus the molar ratio of ligand to macromolecule, can be analyzed to determine several key thermodynamic parameters:

Binding Affinity (Kₐ) and Dissociation Constant (Kₑ): Kₐ is the reciprocal of Kₑ and is a measure of the strength of the interaction. researchgate.net

Stoichiometry (n): The ratio of the interacting molecules in the complex (e.g., how many dipeptide molecules bind to one protein molecule).

Enthalpy Change (ΔH): The heat released or absorbed during the binding event, providing information about the changes in hydrogen bonding and van der Waals interactions. harvard.edu

Entropy Change (ΔS): Calculated from the Gibbs free energy (ΔG) and ΔH, it reflects the change in the system's disorder, including contributions from conformational changes and the release of water molecules from the binding interface. harvard.edu

A study investigating the interaction of the E. coli dipeptide binding protein DppA with dipeptides like alanine-alanine (A-A), alanine-phenylalanine (A-F), and phenylalanine-alanine (F-A) using ITC revealed negative heat capacity changes, which is characteristic of hydrophobic interactions. nih.gov This demonstrates how ITC can elucidate the nature of the forces driving the binding process. The technique is a true in-solution method, requiring no modification or immobilization of the interacting partners. nih.gov

Thermodynamic Parameter Information Provided Significance in Dipeptide Interactions Reference
Binding Affinity (Kₐ) Strength of the interactionQuantifies how tightly a dipeptide binds to its target. researchgate.net
Stoichiometry (n) Molar ratio of bindingDetermines the number of dipeptide binding sites on a target molecule.
Enthalpy Change (ΔH) Heat released or absorbedIndicates the role of hydrogen bonds and van der Waals forces in the interaction. harvard.edu
Entropy Change (ΔS) Change in disorderReflects changes in conformational freedom and the hydrophobic effect. harvard.edu
Heat Capacity Change (ΔCp) Change in ΔH with temperatureHelps to characterize the contribution of hydrophobic interactions to binding. nih.gov

Atomic Force Microscopy (AFM) for Supramolecular Structures

Imaging of this compound Self-Assemblies

Atomic Force Microscopy (AFM) has become an essential tool for visualizing the supramolecular structures formed by the self-assembly of alpha dipeptides at the nanoscale. numberanalytics.comacs.org Unlike other microscopy techniques, AFM can provide high-resolution images of these assemblies in various environments, including in liquid, which is crucial for studying biological systems. numberanalytics.comparksystems.com The technique utilizes a sharp tip attached to a flexible cantilever to scan the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser system to create a three-dimensional topographic image of the surface. isct.ac.jp

AFM has been instrumental in revealing the diverse morphologies of dipeptide self-assemblies, which can include nanofibers, nanotubes, nanospheres, and two-dimensional crystalline arrays. researchgate.netrsc.orgnottingham.ac.uk For instance, research has shown that diphenylalanine, a simple dipeptide, can self-assemble into well-ordered, hollow nanotubes. nottingham.ac.uk Another study demonstrated that chemically modified diphenylalanine could form solid nanospheres that transform into nanofibers upon treatment with water, with AFM capturing the intermediate transition states. rsc.org

Recent research has also utilized frequency-modulated AFM to study the self-assembly of dipeptides on graphite (B72142) electrodes. isct.ac.jpasiaresearchnews.com In one study, dipeptides with the sequence (XH)₄, where X was an amino acid like tyrosine (Y), leucine (B10760876) (L), or valine (V), were observed to form repeating nanostructures resembling 2D crystals. isct.ac.jpasiaresearchnews.com High-speed AFM has further enabled the real-time observation of dynamic processes, such as the desorption of peptide supramolecular arrays, providing insights into their stability and the mechanisms of their formation and disassembly. acs.org These imaging capabilities allow researchers to directly correlate the molecular structure of alpha dipeptides with their self-assembling behavior and the resulting nanostructure morphology.

Dipeptide System Observed Self-Assembled Structure AFM Technique Used Key Finding Reference
DiphenylalanineHollow nanotubesEx situ AFMFormation of well-ordered, stable nanotubes. nottingham.ac.uk
Chemically Modified DiphenylalanineNanospheres, NanofibersEx situ AFMSolvent-induced transition from nanospheres to nanofibers. rsc.org
(XH)₄ (X=Y, L, or V)2D crystalline arraysFrequency-Modulated AFMDipeptides self-assemble into ordered nanostructures on graphite. isct.ac.jpasiaresearchnews.com
DodecapeptidesOrganized nanostructuresEx situ AFMFormation of ordered structures on various 2D materials. researchgate.net
Poly(ValGlyGlyValGly)Fibrils, Ribbons, DendritesEx situ AFMSolvent-dependent polymorphism of self-assembled structures. nih.gov

Force Spectroscopy for Intermolecular Bonds

Beyond imaging, AFM can be operated in a force spectroscopy mode (AFM-FS) to probe the mechanical properties and intermolecular forces within this compound assemblies. csic.es This technique provides quantitative data on the strength of the non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, that hold the supramolecular structures together. parksystems.com

In a typical AFM-FS experiment, the AFM tip, which can be functionalized with a specific molecule or peptide, is brought into contact with the sample surface and then retracted. parksystems.comparksystems.com During retraction, adhesive forces between the tip and the sample cause the cantilever to bend. The force required to rupture the bond between the tip and the sample is measured, generating a force-distance curve. parksystems.com By analyzing many such curves, a distribution of rupture forces can be obtained, providing insight into the strength of specific intermolecular interactions at the single-molecule level. frontiersin.org

AFM-FS has been used to measure the adhesion forces associated with specific peptide-ligand interactions. parksystems.com For example, by tethering a peptide to the AFM tip, the binding force between the peptide and a specific target on a surface can be directly measured. parksystems.com This approach allows for the differentiation between specific and non-specific interactions. parksystems.com In the context of dipeptide self-assemblies, force spectroscopy can be used to measure the mechanical stability of the nanostructures. For instance, AFM-based nanomechanical measurements have revealed an increase in stiffness when dipeptide nanospheres transform into nanofibers, suggesting enhanced molecular packing and stronger intermolecular interactions in the nanofiber structure. rsc.org This ability to quantify intermolecular bond strengths is crucial for understanding the stability of dipeptide-based biomaterials and for designing new structures with desired mechanical properties. numberanalytics.com

Interaction Studied AFM-FS Measurement Information Gained Example Finding Reference
Peptide-PhosphoinositideAdhesion ForceSpecificity and strength of bindingSpecific binding force measured around 400 pN. parksystems.com
Protein UnfoldingRupture ForceIntramolecular stability of protein domainsCharacterization of forces holding protein structures together. csic.es
Receptor-LigandUnbinding ForceKinetics and energy landscape of bindingProbing single-molecule interactions under physiological conditions. parksystems.com
SpyTag/SpyCatcher ComplexRupture ForceStrength of a covalent isopeptide bondRupture force of ~1.5 nN, demonstrating high mechanical stability. researchgate.net
Dipeptide Nanostructure StiffnessMechanical PropertiesMolecular packing and intermolecular interactionsIncreased stiffness upon transition from nanospheres to nanofibers. rsc.org

Theoretical and Computational Studies of Alpha Dipeptides

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as a dipeptide, and a macromolecule, typically a protein. nih.gov These methods are crucial for understanding the structural basis of dipeptide bioactivity and for identifying new protein targets.

Molecular docking predicts the preferred orientation and conformation, or "pose," of a dipeptide when it binds to a target protein. nih.gov This process involves sampling a vast number of possible conformations and orientations of the dipeptide within the protein's binding site and then using a scoring function to rank them. nih.gov The lowest scoring poses represent the most favorable binding modes.

For instance, molecular docking studies have been successfully used to investigate the binding of dipeptides to the allosteric sites of protein tyrosine phosphatases PTP1B and SHP2. dovepress.com In one study, dipeptides like Asp-Phe and Phe-Asp were shown to bind to the allosteric sites of these enzymes, with the top-ranked poses indicating the most likely binding conformations. dovepress.com The accuracy of these predictions is often assessed by comparing the root-mean-square deviation (RMSD) between the predicted pose and an experimentally determined structure, with an RMSD of ≤2.0 Å generally considered a correct prediction. elifesciences.org

The use of advanced protein structure prediction methods, such as AlphaFold, has further enhanced the capabilities of molecular docking. elifesciences.orgembopress.org While docking to AlphaFold-predicted structures can yield results comparable to using experimentally determined structures, the accuracy can be influenced by the quality of the predicted binding pocket. elifesciences.orgbiorxiv.org

Table 1: Examples of Molecular Docking Studies on Alpha Dipeptides

DipeptideTarget ProteinKey Findings
Asp-Phe, Phe-AspPTP1B, SHP2Demonstrated binding to allosteric sites, suggesting potential as inhibitors. dovepress.com
Cysteine-containing dipeptidesAngiotensin-Converting Enzyme (ACE)Revealed interactions with key residues in the ACE active site. oup.com
N-alpha-mercaptoacetyl dipeptides (NAMdPs)Pseudomonas aeruginosa elastase (LasB)Showed similar binding orientation to the reference inhibitor phosphoramidon. nih.govmdpi.com

This table is for illustrative purposes and is not exhaustive.

Virtual screening utilizes molecular docking on a large scale to screen extensive libraries of compounds against a specific protein target or, conversely, to screen a single compound against a library of potential protein targets. researchgate.netnih.gov This approach is instrumental in identifying potential protein targets for alpha dipeptides.

High-throughput virtual screening (HTVS) can be employed to screen vast virtual libraries of peptides against various protein targets. nih.gov For example, a virtual library of small molecules mimicking dipeptides was generated to target proteins that bind small peptides. researchgate.net This strategy allows for the rapid identification of potential "hit" compounds that can then be further investigated experimentally.

The process often involves docking each molecule in a library into the binding site of a target protein and ranking them based on a scoring function. nih.gov High-ranking molecules are considered potential binders. nih.gov This methodology has been applied to various targets, including G-protein coupled receptors (GPCRs) and protein kinases, using both experimentally determined and homology-modeled protein structures. nih.gov

Prediction of Alpha Dipeptide Binding Poses

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cnnih.gov For alpha dipeptides, QSAR models are developed to predict their functional properties based on their structural and physicochemical characteristics.

The development of a QSAR model involves several key steps. First, a dataset of dipeptides with known biological activities (e.g., inhibitory concentrations like IC50) is compiled. mdpi.com The three-dimensional structures of these dipeptides are then generated and optimized. arabjchem.org Descriptors, which are numerical representations of the molecules' properties (e.g., steric, electrostatic, hydrophobic), are calculated. oup.com Finally, a statistical method, such as partial least squares (PLS) or multiple linear regression (MLR), is used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.comarabjchem.org

The predictive power of a QSAR model is assessed through internal and external validation. mdpi.comarabjchem.org A robust model should have high values for the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), indicating a good fit and high predictive ability, respectively. mdpi.commdpi.com Such models have been successfully developed for various dipeptide activities, including antioxidant and ACE inhibitory effects. oup.comresearchgate.net

Table 2: Statistical Parameters in QSAR Model Development for Dipeptides

QSAR ModelActivityKey Descriptors
Antioxidant Dipeptides (ABTS assay)Antioxidant0.8460.737G-scale
Antioxidant Dipeptides (ORAC assay)Antioxidant0.8650.756VSW
DPP IV-Inhibitory DipeptidesDPP IV Inhibition0.782>0.5Number of nitrogen atoms, methyl groups
ACE Inhibitory/Bitter DipeptidesACE Inhibition/Bitterness0.910 (FR model)Not specifiedMultiple structural variables

This table presents a selection of QSAR models and their statistical validation parameters. R² (determination coefficient) indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). Q² (cross-validated R²) is a measure of the predictive ability of the model. FR stands for Forward Regression. mdpi.commdpi.comresearchgate.net

QSAR methodologies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based QSAR relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov This approach is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov It involves aligning a set of active ligands and identifying common structural features (pharmacophores) or developing a QSAR model based on their molecular descriptors. nih.govfrontiersin.org Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are popular 3D-QSAR methods that fall under this category. oup.com These methods calculate steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) around the aligned molecules to correlate with their activity. oup.com

Structure-based QSAR , on the other hand, utilizes the 3D structure of the target protein to understand ligand-receptor interactions. mdpi.com This approach often involves docking the ligands into the protein's active site to generate aligned conformations for subsequent QSAR analysis. nih.gov By considering the interaction patterns between the dipeptides and the target protein, structure-based methods can provide more detailed insights into the structural requirements for activity. nih.govmdpi.com

Development of Predictive Models for this compound Function

Bioinformatics and Proteomic Analysis of this compound Occurrence

Bioinformatics and proteomics play a crucial role in identifying and quantifying the occurrence of alpha dipeptides in biological systems. These approaches provide a global view of dipeptide presence and can help elucidate their physiological roles.

Proteomic analysis, particularly using mass spectrometry-based techniques, allows for the large-scale identification and quantification of peptides and proteins in a given sample. ahajournals.orgnih.gov In the context of dipeptides, this can involve analyzing the peptidome—the complete set of peptides in a cell, tissue, or organism. For example, phosphoproteomic analysis has been used to study the effects of the cyclic dipeptide cyclo-[His-Pro] on cellular signaling pathways. nih.gov

Bioinformatic tools are essential for processing and interpreting the vast amounts of data generated by proteomic experiments. nih.gov These tools can be used to identify peptide sequences from mass spectra, search protein databases, and perform statistical analysis to determine changes in peptide abundance. nih.govmdpi.com Furthermore, bioinformatics approaches can be used to analyze protein sequences to predict the occurrence of specific dipeptide motifs. For instance, studies have shown that certain dipeptides, like those containing proline, occur with unexpected frequencies in protein sequences, a phenomenon that can be investigated using statistical analysis of large protein databases. nih.govoup.com This type of analysis can reveal biases in dipeptide distribution that may have functional implications. nih.gov

Database Mining for Novel this compound Sequences

The exponential growth of biological sequence and structure databases has created vast resources for the discovery of novel alpha dipeptides with desired properties. Data mining techniques are increasingly being applied to these repositories to identify new peptide sequences for various applications. oup.comnih.gov

Databases such as UniProt, PepBank, and specialized databases of bioactive peptides like BIOPEP-UWM and APD3 serve as primary sources for mining dipeptide sequences. nih.govoup.com PepBank, for instance, was created by extracting peptide sequences from MEDLINE abstracts using text mining, and it has proven useful for identifying affinity ligands. nih.gov Similarly, the DFBP database focuses on food-derived bioactive peptides and provides a platform for discovering new peptides with potential health benefits, such as ACE inhibitory or antioxidant activities. oup.com

The process often involves searching for specific motifs or properties within larger protein sequences. For example, researchers can search for dipeptide motifs known to be associated with particular biological activities. acs.org The MEROPS database, which focuses on peptidases, can be mined to identify enzyme families that recognize specific dipeptide motifs, which is valuable for designing enzyme-specific substrates or inhibitors. acs.org

Machine learning and other bioinformatics tools are often used in conjunction with database mining to predict the properties and functions of newly identified dipeptide sequences. oup.commdpi.com For instance, machine learning models can be trained on existing data to predict the likelihood that a given dipeptide will exhibit a certain activity, such as dipeptidyl peptidase-IV (DPPIV) inhibition. mdpi.com This predictive capability allows for the high-throughput screening of large sequence databases to prioritize candidates for experimental validation.

The advent of large-scale structure prediction databases, such as the AlphaFold database, has added a new dimension to database mining. plos.org It is now possible to not only mine for sequences but also for specific three-dimensional folds or structural motifs that may contain novel dipeptide arrangements with potential functional significance. plos.org

Computational Prediction of this compound Processing Enzymes

Computational methods are playing an increasingly vital role in identifying and characterizing enzymes that process alpha dipeptides. These approaches are often faster and more cost-effective than traditional experimental methods. pnas.org

One major strategy involves the use of machine learning models to predict protease-substrate specificity. pnas.org These models can be trained on known cleavage data to recognize patterns in both the substrate sequence and the enzyme's structure. pnas.org By incorporating a high-resolution energetic representation of the protease-substrate complex, these models can achieve a high predictive value for cleavage events. pnas.org This allows for the screening of potential enzymes against dipeptide-containing substrates to predict which enzymes are likely to process them.

Structure-based computational approaches are also widely used. For example, the Rosetta molecular modeling suite can be used to model the interaction between a dipeptide and the active site of a potential processing enzyme. bakerlab.org This allows for the identification of key residues involved in binding and catalysis. bakerlab.org By modeling a dipeptide, such as a PQ motif, in the active site of an enzyme like kumamolisin-As, researchers can identify the amino acids responsible for its native substrate preference and use this information to engineer new specificities. bakerlab.org

Furthermore, the AlphaFold database and other structure prediction tools have enabled the generation of structural models for a vast number of proteins, including those with propeptides. nih.gov Computational analysis of these models can reveal conformational changes that occur upon propeptide cleavage, providing insights into the activation mechanisms of enzymes that process peptides. nih.gov This information can be used to predict which enzymes are responsible for the maturation of proteins containing specific dipeptide sequences at their cleavage sites.

Bioinformatic pipelines that combine sequence-based prediction with molecular docking and dynamics simulations are also being developed. mdpi.com For instance, a pipeline could start with in silico enzymatic digestion of a protein source to generate a library of putative peptides. These peptides can then be screened for potential bioactivity using machine learning models, and the top candidates can be further validated through docking studies with known processing enzymes like DPPIV. mdpi.com

De Novo Design Algorithms for this compound Modulators

De novo design algorithms offer a powerful approach to creating novel this compound modulators with tailored properties and functions. researchgate.netnih.gov These computational methods aim to generate new peptide sequences that are not found in nature but are designed to exhibit specific activities, such as inhibiting an enzyme or binding to a particular receptor. researchgate.netnih.gov

The design process typically involves two main stages: the generation of a backbone structure and the optimization of the amino acid sequence for that backbone. nih.gov For dipeptide modulators, the focus is often on designing peptides that can adopt a specific conformation to interact with a biological target. rsc.org

One approach to de novo design is to use fragment assembly, where short structural fragments from known proteins are pieced together to create a novel backbone. nih.gov Another strategy is to use computational frameworks like Rosetta to design peptides that can bind to a specific surface on a target protein. rsc.org For example, a method has been developed to design peptides that can tile the surface of α-synuclein fibrils in a conformationally specific manner, which could be used to modulate their aggregation. rsc.org

The OSPREY suite of protein design software includes algorithms like DexDesign, which has been specifically developed for designing D-peptide inhibitors. nih.gov This highlights the ability to design peptides with non-natural amino acids to enhance properties like metabolic stability. nih.gov

Optimization of this compound Properties through Computation

Once a set of candidate this compound modulators has been generated, computational methods are used to optimize their properties, such as binding affinity, stability, and specificity. nih.gov This optimization process is often iterative, involving cycles of mutation, scoring, and selection. nih.gov

Computational pipelines, such as mPARCE, have been developed to systematically optimize peptides. nih.gov These workflows can perform single-point mutations on a peptide sequence, including the introduction of non-natural amino acids, and then evaluate the effect of the mutation on binding affinity using various scoring functions. nih.gov The mutations that are predicted to improve the desired property are then accepted, and the process is repeated.

Molecular dynamics simulations are a key tool in this optimization process. They allow for the sampling of the conformational space of the peptide-target complex, providing a more accurate estimate of the binding free energy than static models. nih.gov The Rosetta framework also includes tools for flexible peptide docking and design, which can be used to refine the interactions between the dipeptide and its target.

In addition to binding affinity, other properties can be optimized computationally. For example, the solubility and stability of a peptide can be predicted and improved by making appropriate amino acid substitutions. oup.com The SYNBIP 2.0 database, for instance, includes tools for expanding the sequence space of known binding proteins and predicting the properties of the generated sequences. oup.com

Emerging Research Areas and Biotechnological Applications of Alpha Dipeptides Non Clinical

Alpha Dipeptides in Biomaterials and Nanotechnology

The unique ability of alpha dipeptides to self-assemble into ordered nanostructures has positioned them as versatile components in the development of novel biomaterials and in the field of nanotechnology.

Hydrogel Formation and Self-Assembly for Research Scaffolds

Alpha dipeptides can spontaneously self-assemble in aqueous solutions to form hydrogels, which are three-dimensional networks capable of holding large amounts of water. frontiersin.org This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking between aromatic residues, and hydrophobic interactions. acs.org The resulting nanofibrous structures mimic the natural extracellular matrix, making them excellent scaffolds for three-dimensional cell culture and tissue engineering research. acs.orgfrontiersin.org

The properties of these hydrogels, including their mechanical strength and stability, can be precisely controlled by modifying the dipeptide sequence or by incorporating different functional groups. frontiersin.orgnih.gov For instance, the dipeptide L-Phe-L-Phe is a widely studied motif for creating supramolecular hydrogels. frontiersin.orgnih.gov The inclusion of unsaturated amino acids like α,β-dehydrophenylalanine (ΔPhe) in dipeptides, such as in Leu-ΔPhe, can lead to the formation of highly stable and mechanically robust hydrogels under physiological conditions. frontiersin.orgnih.gov Furthermore, modifying the N-terminus of dipeptides with large aromatic groups like fluorenylmethoxycarbonyl (Fmoc) can significantly enhance their gelation properties. nih.gov Fmoc-Phe-Phe, for example, is a well-characterized hydrogelator used in various research applications. nih.gov

Table 1: Examples of Alpha Dipeptides in Hydrogel Formation

Dipeptide/Modified Dipeptide Key Feature/Modification Application in Research Scaffolds
L-Phe-L-Phe Aromatic side chains promoting π-π stacking Widely studied for basic hydrogel self-assembly. frontiersin.orgnih.gov
Leu-ΔPhe Contains α,β-dehydrophenylalanine Forms highly stable and mechanically strong hydrogels. frontiersin.orgnih.gov
Fmoc-Leu-Asp N-terminal Fmoc group Forms hydrogels at low concentrations for antigen presentation research. nih.gov

Nanoparticle Functionalization with Alpha Dipeptides

Alpha dipeptides are increasingly being used to functionalize the surface of nanoparticles, thereby enhancing their biocompatibility, stability, and targeting capabilities for research purposes. nih.govacs.org This functionalization can be achieved through various methods, including self-assembly, ligand exchange, and chemical conjugation. acs.org

By attaching specific dipeptides to nanoparticles, researchers can control their interactions with biological systems. For example, gold nanoparticles functionalized with dipeptides containing L-leucine or L-phenylalanine have been shown to selectively bind to proteins like alpha-chymotrypsin and cytochrome c. nih.gov The chirality of the amino acid residues in the dipeptide can significantly influence the stability of the nanoparticle-protein complex, demonstrating a high degree of control over molecular recognition. nih.gov

In another study, nanoparticles loaded with morin (B1676745) hydrate (B1144303) were functionalized with a phenylalanine-phenylalanine dipeptide to facilitate their transport across the blood-brain barrier in animal models for Alzheimer's disease research. mdpi.com This approach utilizes specific amino acid transporters to enhance the delivery of the nanoparticles to the central nervous system. mdpi.com

Biosensors and Diagnostic Tool Development (Research Prototypes)

The specific binding properties and structural versatility of alpha dipeptides make them valuable components in the development of research-stage biosensors and diagnostic tools. nih.govalfaisal.edu These prototype devices aim to detect specific biomarkers with high sensitivity and selectivity.

One approach involves using dipeptides as recognition elements on the surface of a sensor. For instance, peptide-based biosensors are being developed to detect biomarkers like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in saliva for research into various diseases. copernicus.org In some prototypes, peptide nucleic acids (PNAs), which have a peptide-like backbone, are used as probes to detect specific DNA sequences from viruses like Dengue. nih.gov

Furthermore, dipeptides can be incorporated into more complex biosensor designs. For example, an electrochemical aptasensor for detecting alpha-fetoprotein, a liver cancer biomarker, utilized a peptide complex on a gold electrode to enhance the signal. mdpi.com While these are still in the research and development phase, they highlight the potential of dipeptides in creating novel diagnostic platforms. nih.gov

Alpha Dipeptides in Biocatalysis and Enzyme Engineering

Alpha dipeptides are also finding applications in the fields of biocatalysis and the design of artificial enzymes, contributing to the development of more efficient and stable catalytic systems.

Immobilization of Enzymes with Alpha Dipeptide Linkers

Immobilizing enzymes on solid supports is a common strategy to enhance their stability, reusability, and performance in industrial processes. nih.govresearchgate.net Alpha dipeptides can be used as linkers to attach enzymes to these supports. Using peptide-modified surfaces for enzyme linkage can lead to higher specific activity and stability by providing a controlled orientation of the enzyme. nih.gov

While the use of specific dipeptide linkers is an emerging area, the principle relies on the functional groups of the amino acid side chains within the dipeptide to form covalent bonds with both the enzyme and the support material. nih.gov Rigid linkers, which can be constructed from peptide sequences, are important for maintaining a fixed distance between the enzyme and the support, which can be crucial for preserving the enzyme's function. biosyn.com The choice of dipeptide linker can influence the flexibility and stability of the immobilized enzyme system. biosyn.com

Role in Artificial Enzyme Design

The design of artificial enzymes, or synzymes, that mimic the catalytic activity of natural enzymes is a significant area of research. nih.govslideshare.net Alpha dipeptides can serve as fundamental building blocks in the construction of these synthetic catalysts. researchgate.net

Researchers have designed simple α-helical peptides that can act as catalysts. nih.gov For example, a 32-residue peptide has been shown to catalyze the ligation of two smaller peptide fragments. nih.gov While this example uses a longer peptide, the principles of positioning catalytic residues in a specific three-dimensional arrangement are central to the design of smaller, dipeptide-based catalysts. The goal is to create a microenvironment that mimics the active site of a natural enzyme, where specific amino acid side chains are positioned to facilitate a chemical reaction. tandfonline.com The simplicity and synthetic accessibility of dipeptides make them attractive candidates for the de novo design of minimalist artificial enzymes. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
L-Phe-L-Phe
Leu-ΔPhe
Fmoc-Leu-Asp
Fmoc-Phe-Phe
L-leucine
L-phenylalanine
Phenylalanine-phenylalanine dipeptide
Morin hydrate
Alpha-fetoprotein
Tumor necrosis factor-alpha (TNF-α)
Interleukin-1 beta (IL-1β)
Gold
Cytochrome c

Alpha Dipeptides in Food Science and Nutritional Research (Mechanistic, not clinical)

Alpha dipeptides are increasingly becoming a focal point in food science and nutritional research due to their significant roles in flavor development, their pathways of digestion and absorption, and their potential as bioactive compounds derived from common food sources. This section explores the fundamental mechanisms governing these properties without delving into clinical health claims.

Taste Receptor Interactions and Flavor Perception (Research on mechanisms)

The taste of dipeptides is a complex subject, as there is no direct correlation between the taste of a dipeptide and its constituent amino acids. researchgate.net Research has shown that dipeptides can elicit a range of taste sensations, including bitter, umami, and even salty-enhancing effects. researchgate.netresearchgate.net

The interaction of dipeptides with taste receptors is a key area of investigation. Bitter taste, for instance, is mediated by a family of G protein-coupled receptors known as T2Rs. researchgate.netrsc.org Studies have demonstrated that specific bitter-tasting dipeptides can activate these receptors. For example, the human taste receptor T2R1 is known to be activated by bitter-tasting di- and tripeptides. researchgate.net The mechanism often involves hydrophobic interactions, where the diketopiperazine ring of cyclic dipeptides can act as a determinant for bitterness. researchgate.net

Umami taste, the savory flavor characteristic of glutamate (B1630785), is primarily sensed by the T1R1 and T1R3 heterodimer receptor. rsc.org Certain dipeptides, particularly those containing aspartic acid or glutamic acid, have been identified as contributing to or enhancing umami taste. mdpi.com For instance, dipeptides like glutamyl-aspartic acid and serine-proline-glutamic acid have been found in yeast extract and are associated with umami or salt-enhancing properties. researchgate.net

Furthermore, some alpha dipeptides act as taste modulators. Arginyl dipeptides found in fermented fish sauce, such as Arg-Pro and Ala-Arg, have been shown to enhance saltiness. acs.org This has sparked interest in their potential use as salt enhancers in food formulation. researchgate.net The perception of taste is not always straightforward; a single dipeptide can evoke multiple taste sensations. For example, L-alanine at low concentrations is primarily sweet, but at higher concentrations, it elicits both sweet and umami tastes. researchgate.net

Table 1: Examples of Dipeptides and their Associated Tastes

DipeptideConstituent Amino AcidsReported Taste/Flavor ContributionSource Reference
Valyl-Glycine (VG)Valine, Glycine (B1666218)Bitter, Umami mdpi.com
Aspartyl-Alanine (DA)Aspartic Acid, Alanine (B10760859)Bitter, Umami mdpi.com
Glutamyl-Serine (ES)Glutamic Acid, SerineUmami, Bitterness suppressing mdpi.com
Glutamyl-Glutamic Acid (EE)Glutamic Acid, Glutamic AcidSalty, Bitterness and sweetness suppressing mdpi.com
Alanine-Arginine (Ala-Arg)Alanine, ArginineSalt taste enhancing researchgate.net
Arginyl-Proline (Arg-Pro)Arginine, ProlineSalt taste enhancing researchgate.net

Peptide Digestion and Absorption Mechanisms in Model Systems

The digestion of proteins results in a mixture of free amino acids and small peptides, predominantly di- and tripeptides. nih.gov These small peptides are absorbed into intestinal enterocytes via a specific transport system. The primary transporters responsible for this are the proton-coupled oligopeptide transporters, PepT1 and PepT2. mdpi.compnas.org PepT1 is highly expressed in the small intestine and plays a crucial role in the absorption of di- and tripeptides from dietary proteins. mdpi.com

To study these mechanisms, researchers widely use in vitro and ex vivo model systems. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a common in vitro model. tandfonline.commdpi.com Caco-2 cells grown on permeable supports form a monolayer that mimics the intestinal barrier, allowing for the study of peptide transport. tandfonline.comrsc.org These models have been instrumental in demonstrating that small peptides can be transported across the intestinal epithelium. rsc.org For instance, studies using Caco-2 cells have investigated the transport of dipeptides derived from milk proteins like β-lactoglobulin. rsc.org

Ex vivo models, such as the Ussing chamber, utilize segments of animal intestine to provide a more physiologically relevant system. nih.gov This technique allows for the examination of peptide transport and the activity of brush border membrane enzymes in a setting that preserves the natural tissue architecture. nih.gov Research using Ussing chambers has shown that the intestinal brush border peptidases are highly active, breaking down larger peptides and generating smaller ones, including dipeptides, which are then available for absorption. nih.gov These models have confirmed that a variety of di- and tripeptides can pass through the intestinal barrier. nih.gov

The mechanism of transport via PepT1 involves the movement of protons down an electrochemical gradient, which drives the uptake of peptides into the cell. pnas.orgelifesciences.org The transporter undergoes conformational changes, shifting from an outward-facing state to an inward-facing state to release the peptide into the cytoplasm. mdpi.com

Bioactive Peptides from Food Proteins (General research, not health claims)

Many food proteins contain sequences of amino acids that are inactive within the parent protein but can become biologically active once released through enzymatic hydrolysis, such as during digestion or food processing. frontiersin.orgoup.comimrpress.com These released fragments, which include alpha dipeptides, are known as bioactive peptides. csic.es

A wide array of food sources are known to be rich in proteins that can yield bioactive peptides. These include:

Milk and Dairy Products: Casein and whey proteins in milk are a major source of bioactive peptides. oup.comimrpress.com Fermentation of milk with specific microorganisms can also release these peptides. imrpress.com

Meat and Fish: Muscle proteins from meat and fish can be hydrolyzed to produce bioactive peptides. oup.com Dry-cured hams, for example, have been found to contain numerous di- and tripeptides generated by endogenous enzymes during the curing process. csic.es

Plant-Based Proteins: Soybeans, cereals like wheat and rice, and other plant sources are also significant reservoirs of precursor proteins for bioactive peptides. frontiersin.orgoup.com Soy proteins such as glycinin and beta-conglycinin can be hydrolyzed to release peptides with various potential activities. frontiersin.org

The generation of these peptides is primarily achieved through the action of proteases. frontiersin.org This can occur naturally during gastrointestinal digestion or can be induced during food manufacturing through the use of specific enzymes or microbial fermentation. imrpress.commdpi.com Research in this area focuses on identifying the peptide sequences, understanding their release from the parent protein, and characterizing their properties in vitro. csic.es For example, studies have identified numerous di- and tripeptides in dry-cured ham that exhibit potential ACE and DPP inhibitory activities in silico. csic.es

Alpha Dipeptides in Environmental Science Research

The unique chemical properties of alpha dipeptides and the enzymes that interact with them are being explored for applications in environmental science, particularly in the breakdown of pollutants and bioremediation processes.

Biodegradation of Pollutants by Dipeptide-Containing Enzymes

Enzymatic degradation is a promising approach for breaking down environmental pollutants. sustainability-directory.comsci-hub.se Enzymes act as biological catalysts, transforming toxic compounds into less harmful substances. sci-hub.senih.gov While many enzymes involved in bioremediation are large proteins, research is emerging on the role of smaller peptide structures and their interaction with enzymes in these processes.

Proteases, which break down proteins by hydrolyzing peptide bonds, can play a role in the degradation of certain types of pollutants. ijfans.orgmdpi.com For example, acidic proteases have been investigated for their ability to hydrolyze peptide bonds within pesticide molecules, aiding in their detoxification. ijfans.org

More directly, research has explored the creation of enzyme mimics using dipeptides. One study developed dipeptide-copper hybrid nanoparticles that function as efficient laccase mimics. acs.org Laccases are multi-copper oxidases that can degrade a wide range of phenolic pollutants. acs.orgnih.gov These dipeptide-based nanozymes demonstrated the ability to catalyze the degradation of various phenolic compounds, suggesting a novel application of dipeptide structures in creating robust and stable catalysts for environmental cleanup. acs.org The mechanism involves the dipeptide-copper complex facilitating the oxidation of the pollutant. acs.org

Table 2: Enzymes and Enzyme-Mimics in Pollutant Degradation

Enzyme/MimicTypeTarget PollutantsMechanism of ActionSource Reference
LaccaseOxidoreductasePhenolic compounds, Dyes, PAHsOxidizes pollutants, often using a mediator, converting them to less toxic forms. nih.govmdpi.com
ProteasesHydrolasePesticides, Protein-based wasteHydrolyzes peptide bonds within pollutant molecules or waste materials. ijfans.orgmdpi.com
Dipeptide-Copper NanoparticlesLaccase Mimic (Nanozyme)Phenolic pollutants, EpinephrineCatalyzes the oxidation and degradation of phenolic substrates. acs.org
PeroxidasesOxidoreductasePhenolic and non-phenolic compounds, DyesCatalyzes degradation via a free-radical-based chain reaction using H₂O₂. nih.gov

Role in Bioremediation Processes

Bioremediation leverages biological agents, such as microorganisms and their enzymes, to detoxify and clean up contaminated environments. nih.govresearchgate.net This process can involve the degradation of organic pollutants or the transformation of toxic heavy metals into less harmful forms.

The role of peptides in these processes can be multifaceted. Microorganisms utilized in bioremediation produce a variety of enzymes, including proteases, to break down complex organic matter. researchgate.netresearchgate.net The degradation of proteinaceous waste materials in contaminated sites would naturally involve the formation and subsequent breakdown of dipeptides as intermediate steps.

In the context of heavy metal pollution, peptides have been investigated for their ability to chelate metal ions. nih.gov Specific peptide sequences can form stable complexes with heavy metal ions, effectively sequestering them from the environment. nih.gov This can reduce the bioavailability and toxicity of the metals. While much of this research focuses on larger peptides or phytochelatins, the fundamental interaction is based on the amino acid composition and sequence, a principle that extends to dipeptides. The development of synthetic peptides designed for specific metal binding is an active area of research for remediating contaminated water and soil. nih.gov Furthermore, genetically engineering microorganisms to enhance their production of metal-chelating proteins and peptides is seen as a future direction for improving the efficiency of bioremediation. mdpi.com

Future Directions and Challenges in Alpha Dipeptide Research

Integration of Multi-Omics Data for Comprehensive Understanding

A systemic approach, integrating various "omics" disciplines, is crucial for a comprehensive understanding of the roles of alpha dipeptides. This involves moving beyond studying single molecules to analyzing the complex interplay of various biomolecules within a biological system. metabolomics.sefrontiersin.org

Dipeptidomics and Metabolomics in Systems Biology

The integration of dipeptidomics, the large-scale study of dipeptides, with metabolomics, the study of all metabolites in a biological sample, is a key area of future research. nih.gov This combination allows scientists to connect the presence and abundance of specific dipeptides with broader metabolic pathways and physiological states. nih.govuni-wuerzburg.de For instance, a systems biology approach combining transcriptomics, proteomics, and metabolomics has already provided insights into how histidyl dipeptides influence cardiac metabolism and function. biorxiv.org This integrated approach helps to understand how changes at the genomic and proteomic levels, influenced by dipeptides, translate into functional metabolic outcomes. biorxiv.orgahajournals.org

The primary advantage of metabolomics is its ability to reveal the downstream products of gene and protein expression, offering a direct snapshot of cellular activity. nih.gov By combining this with dipeptidomics, researchers can build more complete models of metabolic networks and their regulation. dbkgroup.org However, a significant challenge lies in the chemical diversity of metabolites, which necessitates the use of multiple analytical platforms to achieve comprehensive coverage. metabolomics.se

Advanced Bioinformatics for Alpha Dipeptide Discovery

The vast amount of data generated from multi-omics studies requires sophisticated bioinformatics tools for analysis and interpretation. metabolomics.se Advanced bioinformatics will be instrumental in identifying novel alpha dipeptides and predicting their functions. Computational methods, such as virtual screening and homology modeling, have already proven successful in predicting the substrate specificities of dipeptide epimerases. pnas.org

Future bioinformatics approaches will likely involve machine learning and artificial intelligence to analyze complex datasets and identify patterns that are not apparent through traditional analysis. news-medical.net For example, AI can be used to efficiently analyze genomic and protein structure data to discover new functional peptides. news-medical.net The development of databases and computational workflows specifically designed for dipeptide analysis will further accelerate discovery. geomar.deebi.ac.uk A systematic computational approach has already been used to search through combinations of chemically diverse amino acids to identify dipeptides predicted to form unique, low-energy structures. nih.govacs.org

Development of Novel Methodologies for Synthesis and Analysis

Innovation in the methods used to synthesize and analyze alpha dipeptides is critical to advancing the field. researchgate.netnih.gov Current chemical synthesis methods can be costly and produce unwanted byproducts, highlighting the need for more efficient and sustainable approaches. researchgate.net

Automated Synthesis and High-Throughput Screening for Alpha Dipeptides

Automated synthesis platforms, particularly those utilizing solid-phase peptide synthesis (SPPS), are transforming the production of alpha dipeptides. beilstein-journals.org These automated systems allow for the rapid and efficient creation of large libraries of dipeptides for screening purposes. researchgate.net Microwave-assisted SPPS has further improved the speed and efficiency of peptide synthesis. beilstein-journals.org

High-throughput screening (HTS) methods are essential for testing the biological activities of these large dipeptide libraries. acs.org The development of automated descriptors for analyzing peptide self-assembly in molecular dynamics simulations allows for the screening of specific structural targets. rsc.org Combining automated synthesis with HTS enables the rapid identification of dipeptides with desired properties, accelerating the discovery of new therapeutic leads and functional biomaterials. arxiv.orgnih.gov

Advanced Imaging Techniques for In Situ Visualization of Dipeptides

Visualizing dipeptides within their native biological context is a significant challenge that advanced imaging techniques are beginning to address. Techniques like fluorescence microscopy and electron microscopy are providing unprecedented views of cellular structures. nih.gov Super-resolution microscopy (SRM) offers the ability to visualize molecular assemblies with high spatial and temporal resolution, even enabling multicolor imaging to study molecular interactions in situ. mdpi.comresearchgate.net

Liquid-cell transmission electron microscopy (LCTEM) is another powerful technique that allows for the direct, real-time observation of the growth and assembly of peptide nanostructures in a solution. nih.gov These advanced imaging methods provide crucial insights into the dynamic processes of dipeptide assembly and interaction, which are essential for understanding their function. mdpi.commdpi.com

Exploration of Undiscovered Biological Roles

While some biological functions of alpha dipeptides are known, a vast number of their roles within living organisms likely remain undiscovered. researchgate.netresearchgate.net Many dipeptides exhibit interesting biological activities, including antimicrobial, anti-tumor, and nutritional functions. researchgate.netnih.govacs.org The exploration of these undiscovered roles is a key frontier in dipeptide research.

The systematic discovery of new dipeptides and the characterization of their functions will be driven by the integration of the advanced techniques discussed above. For example, the discovery of novel antimicrobial peptides (AMPs) is a promising area, with some synthetic dipeptide conjugates showing potent activity against bacteria and fungi. nih.govacs.org The catalytic activity of simple dipeptides, such as the seryl-histidine dipeptide, suggests that these small molecules could have played a role as primitive organocatalysts in the origins of life, a hypothesis that warrants further investigation. mdpi.com The continued exploration of the vast chemical space of dipeptides is expected to reveal a wealth of new biological functions and applications. nih.gov

Alpha Dipeptides in Extreme Environments: Research Perspectives

Extremophiles, organisms that thrive in harsh conditions such as high temperatures, extreme pH, or high salinity, offer a unique window into the adaptive capabilities of biological molecules, including alpha dipeptides. Research in this area is uncovering how these small molecules contribute to the survival and function of life in environments previously thought to be inhospitable.

Enzymes derived from extremophiles, known as extremozymes, are a key focus. jmb.or.kr Thermostable proteases from thermophilic organisms have been utilized in the synthesis of specific dipeptides. jmb.or.krmdpi.com For instance, thermolysin is a notable thermophilic protease used for this purpose. mdpi.com The structural integrity of proteins in thermophiles is maintained through various strategies, including an increased frequency of certain charged amino acids like Lysine (B10760008), Arginine, and Glutamate (B1630785), and their corresponding dipeptides, compared to their counterparts in mesophilic organisms. researchgate.net This suggests that the dipeptide composition plays a role in the stability of proteins at high temperatures.

Furthermore, antimicrobial peptides and diketopiperazines (cyclic dipeptides) have been identified in extremophiles like Halobacteriaceae and Sulfolobus species, indicating their role in defense mechanisms in these environments. f1000research.com The study of dipeptide-binding proteins in deep-sea bacteria, such as Pseudoalteromonas sp. strain SM9913, reveals how these organisms efficiently uptake dipeptides, which is crucial for nutrient acquisition in the nitrogen-limited marine environment. nih.gov The dipeptide-binding protein DppA from this bacterium has shown affinity for various dipeptides, highlighting a broad but specific recognition mechanism. nih.gov

Table 1: Examples of Alpha Dipeptides and Related Molecules in Extreme Environments

Molecule/ClassOrganism Type/SourceResearch Finding/ApplicationCitation(s)
Thermostable ProteasesThermophilesUsed in the synthesis of dipeptides. jmb.or.krmdpi.com
Specific DipeptidesThermophilesHigher frequency of certain charged dipeptides contributes to protein stability at high temperatures. researchgate.net
Antimicrobial PeptidesHalobacteriaceae, Sulfolobus speciesAct as defense molecules in extreme environments. f1000research.com
DiketopiperazinesExtremophilesA class of cyclic dipeptides with antimicrobial properties. f1000research.com
DppA (Dipeptide-binding protein)Pseudoalteromonas sp. (Deep-sea bacterium)Facilitates the uptake of various dipeptides for nutrition. nih.gov

Evolutionary Significance of Alpha Dipeptides

The study of alpha dipeptides provides fundamental insights into the origins of life and the evolution of more complex proteins. Dipeptides are considered by some to be among the first biological catalysts, potentially playing a role in prebiotic reactions such as the formation of sugars and the condensation of RNA monomers. nih.gov The seryl-histidine (Ser-His) dipeptide, for example, has been shown to possess protein cleavage activity, suggesting it could be an evolutionary precursor to modern serine proteases. researchgate.net

Research into the binding of dipeptides to prebiotic membrane structures, like those of early protocells, explores how these molecules could have become localized and concentrated, a crucial step for the emergence of cellular life. nih.gov While studies have shown that several prebiotic amino acids and dipeptides can bind to these membranes, the binding of dipeptides is often less pronounced than that of their constituent amino acids, suggesting other evolutionary pressures were necessary to favor peptide formation. nih.gov

Phylogenomic analyses of dipeptide sequences across a vast number of proteomes are revealing evolutionary patterns. preprints.org Such studies suggest that the repertoire of dipeptides has evolved over time, with certain dipeptides, like those containing Leucine (B10760876) (Leu), appearing very early in the timeline of life. preprints.org This supports the idea that the gradual accumulation and selection of specific dipeptides were instrumental in the development of structured proteins. preprints.org The evolutionary retention of gene clusters responsible for producing modified cyclic dipeptides underscores their importance, as these structures have been selected for their bioactivity and stability over evolutionary time. frontiersin.org

Challenges in this compound Research

Despite their simple structure, the study of alpha dipeptides is fraught with challenges that require sophisticated methodologies and innovative approaches.

Complexity of Conformational Space

A significant challenge in dipeptide research is the vast and complex conformational space they can occupy. f1000research.com The flexibility of the peptide backbone, defined by the phi (φ) and psi (ψ) dihedral angles, allows a dipeptide to adopt multiple conformations in solution, such as PII, β, and αR structures. acs.orgpnas.org Determining the populations of these conformers is crucial for understanding their biological activity. pnas.org

Advanced spectroscopic techniques like infrared and Raman spectroscopy, complemented by NMR, are used to probe these conformational preferences. pnas.orgresearchgate.net Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for exploring the conformational landscape. arxiv.orgnih.gov However, standard simulations are often insufficient to overcome the energy barriers between different conformational states. arxiv.orgbiorxiv.org This has led to the development of enhanced sampling techniques to more effectively map the free energy surfaces of dipeptides. arxiv.org The surrounding environment, such as the dielectric constant, further influences conformational preferences, adding another layer of complexity to these studies. nih.gov For example, simulations suggest that extended conformations are favored in environments with low dielectric constants. nih.gov

Table 2: Major Backbone Conformations of Dipeptides

ConformationTypical Dihedral Angles (Approximate)Key CharacteristicsCitation(s)
β-sheet (β)φ ≈ -121°, ψ ≈ +128°An extended conformation. acs.org
Polyproline II (PII)-A left-handed helical structure, often predominant in short, flexible peptides in aqueous solution. pnas.org
Right-handed alpha-helix (αR)φ ≈ -64°, ψ ≈ -44°A more compact, helical conformation. acs.org

Specificity of Interactions and Off-Target Effects (Research aspect, not safety)

Understanding how dipeptides interact with other biomolecules with high specificity is a central challenge. Dipeptides can serve regulatory functions by binding to proteins and influencing their activity. researchgate.net The specificity of these interactions is determined by the amino acid sequence and the three-dimensional structure of both the dipeptide and its binding partner. nih.gov

Research on dipeptide permeases, such as DppA, demonstrates this specificity. nih.govlongdom.org Even minor mutations in the binding site of DppA can significantly alter its affinity for different dipeptides. longdom.org For example, mutating specific residues in the DppA binding site of E. coli was shown to decrease its binding affinity to various dipeptides. longdom.org

From a research perspective, a significant challenge is identifying all potential interaction partners for a given dipeptide to understand its full biological role. The potential for a dipeptide to interact with multiple targets, sometimes referred to as off-target effects in the context of drug development, is a critical area of investigation. nih.gov For instance, inhibitors of dipeptidyl peptidase 4 (DPP4) can lead to the accumulation of other DPP4 substrates beyond the intended targets, resulting in a complex web of downstream effects. nih.gov Similarly, in therapeutic research using engineered T-cell receptors (TCRs), identifying potential off-target peptide antigens is crucial to predict and understand the full spectrum of a TCR's activity. frontiersin.org

Scalability of Synthesis for Research Applications

The ability to synthesize sufficient quantities of pure dipeptides is fundamental for all aspects of their research. While the synthesis of a simple dipeptide may seem straightforward, scaling up production for extensive research applications presents several challenges. gappeptides.com The two primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). abyntek.comsterlingpharmasolutions.com

SPPS is the most common method for research due to its efficiency and amenability to automation. abyntek.comamericanpeptidesociety.org However, scaling up SPPS can be difficult and costly, sometimes requiring specialized equipment. gappeptides.compeptide.com Issues such as peptide aggregation on the solid resin support can become more problematic at larger scales. peptide.com LPPS is more scalable for industrial production but involves more complex purification steps. americanpeptidesociety.orgaurigeneservices.com

To address these challenges, researchers are developing more efficient and sustainable synthesis methods. bachem.comaist.go.jp These include chemo-enzymatic peptide synthesis (CEPS) and innovative approaches like Molecular Hiving™, which aims to reduce solvent use and simplify purification. bachem.com The goal is to develop robust, cost-effective, and environmentally friendly processes that can provide the quantities of dipeptides needed to advance research, from basic laboratory studies to more complex investigations. gappeptides.com

Table 3: Comparison of Peptide Synthesis Methods for Research Scalability

Synthesis MethodPrincipleAdvantages for ResearchScalability Challenges for ResearchCitation(s)
Solid-Phase Peptide Synthesis (SPPS)Peptide chain is built on a solid resin support.Efficiency, ease of purification for small amounts, automation.Aggregation at larger scales, specialized equipment for scale-up can be required. abyntek.comamericanpeptidesociety.orgpeptide.com
Liquid-Phase Peptide Synthesis (LPPS)Peptide chain is built in a solution.Good for large-scale manufacturing.Complex purification steps (e.g., extraction, chromatography). americanpeptidesociety.orgaurigeneservices.com
Chemo-enzymatic Peptide Synthesis (CEPS)Uses enzymes to ligate smaller, chemically synthesized peptide fragments.Can produce longer peptides under mild, aqueous conditions.Relies on the availability and specificity of suitable enzymes. bachem.com
Molecular Hiving™A tag-based liquid-phase method with simplified purification.Reduced solvent use, streamlined purification via aqueous extraction.A newer, more specialized technology. bachem.com

Q & A

Q. What experimental protocols ensure high-purity synthesis of alpha dipeptides in academic settings?

Methodological Answer:

  • Solid-phase peptide synthesis (SPPS) is widely used, leveraging Fmoc/t-Bu chemistry for controlled coupling and deprotection steps. Critical parameters include resin choice (e.g., Wang resin for carboxyl-terminal residues) and coupling agents (HOBt/DIC for efficiency) .
  • Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) optimizes separation. Post-synthesis, lyophilization removes volatile solvents, while MALDI-TOF MS confirms molecular weight accuracy .
  • Purity Validation : Analytical HPLC (≥95% purity threshold) and amino acid analysis (AAA) validate composition. For novel dipeptides, 2D-NMR (COSY, HSQC) resolves stereochemistry .

Table 1: Key Techniques for Alpha Dipeptide Synthesis Validation

TechniquePurposeSensitivity ThresholdKey Parameters
Analytical HPLCPurity assessment0.1% impuritiesC18 column, 0.1% TFA
MALDI-TOF MSMolecular weight confirmation±1 DaMatrix: α-cyano-4-HCA
2D-NMRStructural integrity0.5 mM sampleDMSO-d6, 500 MHz

Q. Which analytical methods are most robust for characterizing this compound structural and functional properties?

Methodological Answer:

  • Circular Dichroism (CD) : Detects secondary structure propensity (e.g., β-turn motifs) in aqueous buffers. Use far-UV spectra (190-250 nm) with 0.1 mg/mL samples .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER suites model conformational dynamics (e.g., Ramachandran plots) under physiological conditions. Validate with experimental NMR data .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) for host-guest interactions (e.g., cyclodextrin complexes). Use 20 µM dipeptide in PBS buffer .

Q. How can batch-to-batch consistency be ensured in this compound production for longitudinal studies?

Methodological Answer:

  • Standardized QC Protocols : Mandate HPLC and MS for every batch. For cell-based assays, request TFA removal (<1%) via peptide content analysis .
  • Controlled Storage : Lyophilized peptides stored at -80°C in argon-sealed vials minimize hydrolysis. Re-solubilize in degassed buffers (e.g., 10 mM ammonium bicarbonate) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound conformational behavior across solvent systems?

Methodological Answer:

  • Variable Isolation : Systematically test solvents (e.g., DMSO vs. aqueous buffers) while controlling temperature (25°C vs. 37°C) and ionic strength (e.g., 150 mM NaCl). Use CD spectroscopy to track solvent-induced conformational shifts .
  • Multi-Method Validation : Cross-reference MD simulations (solvent box models) with NMR (NOESY for interproton distances) to resolve discrepancies .
  • Statistical Robustness : Apply ANOVA to compare replicates (n ≥ 3) across conditions. Report confidence intervals for torsional angles (e.g., φ/ψ ±5°) .

Q. What strategies mitigate uncertainty in quantifying this compound stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate peptides at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via UPLC-MS/MS, quantifying hydrolysis byproducts (e.g., diketopiperazines) .
  • pH-Rate Profiling : Use Britton-Robinson buffers (pH 2-12) to identify degradation hotspots. Pseudo-first-order kinetics (kobs) model pH-dependent half-lives .

Table 2: Stability Testing Parameters for Alpha Dipeptides

ConditionAssayDetection LimitKey Metrics
Oxidative StressH2O2 exposure (0.3%)0.01% oxidationLC-MS/MS (ROS adducts)
Thermal DenaturationDifferential Scanning Calorimetry±0.1°CTm (melting point)

Q. How can this compound interactions with lipid bilayers or protein targets be rigorously analyzed?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips. Inject dipeptides (1-100 µM) to measure association/dissociation rates (ka/kd) .
  • Fluorescence Quenching : Use tryptophan analogs (e.g., 5-FTrp) in target proteins. Stern-Volmer plots quantify binding-induced quenching (KSV values) .
  • Cryo-EM for Membrane Systems : For dipeptides inducing bilayer curvature, use 200 kV cryo-electron microscopy to resolve nanostructures (2-3 Å resolution) .

Methodological Guidelines for Data Contradiction Analysis

  • Root-Cause Framework : Apply Ishikawa diagrams to trace contradictions to source variables (e.g., solvent purity, instrument calibration) .
  • Meta-Analysis : Aggregate data from public repositories (e.g., PeptideDB) using PRISMA guidelines. Weight studies by sample size and method rigor .

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